molecular formula C9H16O4 B080528 Dimethyl 2,2-dimethylpentanedioate CAS No. 13051-32-6

Dimethyl 2,2-dimethylpentanedioate

Cat. No.: B080528
CAS No.: 13051-32-6
M. Wt: 188.22 g/mol
InChI Key: FNUCRTXRRVUFJJ-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dimethylpentanedioate is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 2,2-dimethylpentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2,2-dimethylpentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,2-dimethylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O4/c1-9(2,8(11)13-4)6-5-7(10)12-3/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUCRTXRRVUFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156581
Record name Dimethyl 2,2-dimethylglutarate
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Molecular Weight

188.22 g/mol
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CAS No.

13051-32-6
Record name 1,5-Dimethyl 2,2-dimethylpentanedioate
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Record name Dimethyl 2,2-dimethylglutarate
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Record name Dimethyl 2,2-dimethylglutarate
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Record name Dimethyl 2,2-dimethylglutarate
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Foundational & Exploratory

"physical and chemical properties of Dimethyl 2,2-dimethylpentanedioate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate), a specialized diester intermediate valued for its unique steric properties in organic synthesis and medicinal chemistry.

Steric Control in Diester Scaffolds: Synthesis, Properties, and Applications

Executive Summary

Dimethyl 2,2-dimethylpentanedioate (CAS: 13051-32-6) is the dimethyl ester of 2,2-dimethylglutaric acid. Unlike unsubstituted glutarates, this molecule possesses a gem-dimethyl group at the


-position relative to one of the ester functionalities. This structural feature introduces the Thorpe-Ingold effect  (gem-dimethyl effect), significantly altering the molecule's conformational thermodynamics and kinetic stability.

For researchers in drug development, this compound serves as a critical building block for introducing metabolically stable quaternary carbon centers into pharmaceutical intermediates, protecting adjacent ester/amide bonds from enzymatic hydrolysis through steric hindrance.

Chemical Identity & Physical Characterization

The following data aggregates experimental and predicted values for CAS 13051-32-6.

Identity Datasheet
ParameterDetail
IUPAC Name Dimethyl 2,2-dimethylpentanedioate
Common Synonyms Dimethyl 2,2-dimethylglutarate; 2,2-Dimethylglutaric acid dimethyl ester
CAS Number 13051-32-6
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
SMILES COC(=O)CCC(C)(C)C(=O)OC
Physical Properties
PropertyValueCondition/Note
Appearance Colorless, transparent liquidStandard Temperature & Pressure
Boiling Point 117–119 °C@ 20 Torr (Vacuum) [1]
Boiling Point (Atm) ~230–240 °CExtrapolated from parent acid BP (300°C)
Density 1.022 ± 0.06 g/cm³Predicted [2]
Refractive Index 1.433Predicted
Solubility Immiscible in water; Soluble in MeOH, EtOH, Et₂O, CHCl₃Lipophilic diester
Flash Point >100 °CEstimated (Closed Cup)

Synthesis & Production Protocols

The synthesis of Dimethyl 2,2-dimethylpentanedioate is typically achieved through the Fischer esterification of the parent acid, 2,2-dimethylglutaric acid (CAS 681-57-2). Due to the steric bulk at the C2 position, the reaction kinetics differ for the two carboxylic acid groups.

Protocol: Acid-Catalyzed Esterification

Note: This protocol utilizes a Dean-Stark trap to drive equilibrium by water removal.

Reagents:

  • 2,2-Dimethylglutaric acid (1.0 eq)[1][2]

  • Methanol (Excess, 10.0 eq)

  • Sulfuric Acid (Catalytic, 0.05 eq) or p-Toluenesulfonic acid (pTSA)

  • Solvent: Toluene or Benzene (for azeotropic water removal)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add 2,2-dimethylglutaric acid and toluene to the flask. Add Methanol and the acid catalyst.

  • Reflux: Heat the mixture to vigorous reflux. The reaction drives the formation of the diester while water is azeotropically removed.

    • Critical Insight: The C5-carboxyl group esterifies rapidly. The C1-carboxyl (adjacent to the gem-dimethyl group) reacts slower due to steric hindrance. Extended reflux (12–24 hours) is often required to ensure quantitative conversion of the bulky C1 site.

  • Workup: Cool the reaction mixture. Wash with saturated NaHCO₃ (to neutralize catalyst and remove unreacted acid) followed by brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Distillation: Purify the crude oil via vacuum distillation (Target fraction: ~118°C at 20 Torr) to obtain the pure diester.

Synthesis Pathway Diagram

Synthesis Acid 2,2-Dimethylglutaric Acid (CAS 681-57-2) Inter Intermediate: Mono-Methyl Ester (C5 Esterified) Acid->Inter Fast Esterification (Unencumbered C5) MeOH Methanol (Excess) MeOH->Inter Product Dimethyl 2,2-dimethylpentanedioate (Diester) MeOH->Product Catalyst H2SO4 / pTSA (Catalyst) Catalyst->Inter Inter->Product Slow Esterification (Steric Hindrance at C1)

Figure 1: Stepwise esterification showing kinetic differentiation between the C5 and sterically hindered C1 carboxyl groups.

Chemical Reactivity & The Gem-Dimethyl Effect

The defining feature of this molecule is the Gem-Dimethyl Effect (Thorpe-Ingold Effect). The two methyl groups on C2 compress the internal bond angle (


), forcing the terminal groups (C1 and C5) closer together.
Hydrolysis Kinetics (Steric Shielding)

In biological or synthetic hydrolysis conditions, the two ester groups behave differently:

  • C5-Ester (Distal): Hydrolyzes at a rate comparable to standard aliphatic esters (e.g., dimethyl glutarate).

  • C1-Ester (Proximal): The adjacent quaternary center creates a "neopentyl-like" steric shield. This ester is highly resistant to nucleophilic attack by water or enzymes (esterases).

    • Application: This allows for the selective hydrolysis of the C5 ester to generate 2,2-dimethylglutaric acid 1-monomethyl ester , a valuable "half-ester" intermediate.

Cyclization Favorability

The gem-dimethyl effect reduces the entropy of the open chain, making cyclization reactions (e.g., to form anhydrides or imides) thermodynamically and kinetically more favorable than in unsubstituted analogs.

Reactivity Flowchart

Reactivity Diester Dimethyl 2,2-dimethylpentanedioate Hydrolysis Controlled Hydrolysis (1 eq. NaOH) Diester->Hydrolysis Cyclization Cyclization (Heat/Dehydration) Diester->Cyclization HalfEster 2,2-Dimethylglutaric acid 1-monomethyl ester Hydrolysis->HalfEster Note1 C5 hydrolyzes first due to lack of steric bulk Hydrolysis->Note1 Anhydride 2,2-Dimethylglutaric Anhydride Cyclization->Anhydride Note2 Thorpe-Ingold Effect Accelerates Ring Closure Cyclization->Note2

Figure 2: Divergent reactivity pathways driven by steric environment.

Applications in R&D

Drug Development: Metabolic Stability

In medicinal chemistry, replacing a methylene (-CH₂-) group with a gem-dimethyl (-C(CH₃)₂-) group is a strategic modification.

  • Metabolic Blocking: The steric bulk prevents proteases and esterases from accessing the carbonyl carbon. If a drug candidate containing a glutarate linkage is metabolized too quickly, substituting with the 2,2-dimethyl analog often significantly increases half-life (

    
    ) [3].
    
  • Conformational Locking: The gem-dimethyl group restricts bond rotation, potentially locking the molecule into a bioactive conformation that binds more tightly to a target receptor.

Polymer Synthesis

As a monomer, Dimethyl 2,2-dimethylpentanedioate is used to synthesize polyesters with modified glass transition temperatures (


). The bulky side chains disrupt chain packing, often increasing transparency and flexibility compared to standard adipate or glutarate polymers.

Safety & Handling

While specific toxicological data for the dimethyl ester is limited compared to the parent acid, standard diester safety protocols apply.

  • Hazards: Mild skin and eye irritant. Combustible liquid.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption and slow hydrolysis.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of vapors.

References

  • ChemSrc. (2025). 2,2-Dimethylpentanedioic acid and derivatives: Physical Properties. Available at: [Link]

Sources

Comprehensive Spectroscopic Characterization: Dimethyl 2,2-Dimethylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical analysis of the spectroscopic data for Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate). It is structured to serve as a reference for synthesis validation and structural elucidation in drug development workflows.

Compound Identity & Significance

Dimethyl 2,2-dimethylpentanedioate is a critical diester intermediate used in the synthesis of gem-dimethyl-substituted pharmaceutical analogs. Its structural asymmetry—distinguished by a quaternary carbon at the


-position relative to one ester group and a methylene chain at the other—presents a unique spectroscopic signature essential for distinguishing it from its symmetric isomer, dimethyl 3,3-dimethylpentanedioate.
Attribute Details
IUPAC Name Dimethyl 2,2-dimethylpentanedioate
Common Name Dimethyl 2,2-dimethylglutarate
CAS Registry Number 13051-32-6
Molecular Formula

Molecular Weight 188.22 g/mol
Precursor 2,2-Dimethylglutaric acid (CAS 681-57-2) or Anhydride (CAS 2938-48-9)

Synthesis & Purification Protocol

To ensure the integrity of the spectroscopic data presented below, the compound must be synthesized with high regiochemical purity. The most robust method involves the methanolysis of 2,2-dimethylglutaric anhydride, which prevents the formation of unwanted regioisomers common in direct alkylation strategies.

Optimized Protocol: Anhydride Ring Opening
  • Reagents: 3,3-dimethyldihydro-2H-pyran-2,6(3H)-dione (2,2-Dimethylglutaric anhydride), Methanol (anhydrous), Trimethylsilyl chloride (TMSCl).

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution. TMSCl generates anhydrous HCl in situ, driving the esterification of the ring-opened acid.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20.0 g (141 mmol) of 2,2-dimethylglutaric anhydride in 140 mL of anhydrous methanol under nitrogen.

  • Activation: Add TMSCl (7.64 g, 70.3 mmol) dropwise. Note: Exothermic reaction; control temperature.

  • Reflux: Heat the mixture to 60°C for 3.5 hours.

  • Workup: Concentrate in vacuo to remove solvent and volatiles.

  • Neutralization: Dissolve residue in EtOAc, wash with saturated

    
     (to remove any unreacted acid), then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Distillation (bp ~85°C at 0.5 mmHg) yields the pure diester.
    

SynthesisWorkflow Start Start: 2,2-Dimethylglutaric Anhydride (CAS 2938-48-9) Reagents Add MeOH + TMSCl (In situ HCl generation) Start->Reagents Reaction Reaction: 60°C, 3.5h Ring Opening + Esterification Reagents->Reaction Workup Workup: Conc. -> EtOAc -> NaHCO3 Wash (Removes Acid) Reaction->Workup Product Final Product: Dimethyl 2,2-dimethylpentanedioate (>98% Purity) Workup->Product

Figure 1: Synthesis workflow via anhydride methanolysis ensuring high regiochemical purity.

Spectroscopic Profile

The following data establishes the "fingerprint" of the molecule. The key to validating this structure is the absence of symmetry in the NMR signals, contrasting with the 3,3-dimethyl isomer.

A. Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)

The proton spectrum is characterized by two distinct methylene triplets and two distinct methoxy environments (though often overlapping).

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
3.66 Singlet (s)3H

(C5)
Ester methoxy (distal to gem-dimethyl).
3.64 Singlet (s)3H

(C1)
Ester methoxy (proximal to gem-dimethyl).
2.32 Triplet (t)2H


-methylene to C5-carbonyl.

Hz.[1]
1.88 Triplet (t)2H


-methylene (adjacent to quaternary C2).

Hz.[1]
1.19 Singlet (s)6H

Gem-dimethyl group (shielded by quaternary center).

Expert Insight (Differentiation):

  • Vs. 3,3-Isomer: The 3,3-dimethyl isomer (MeOOC-

    
    -
    
    
    
    -
    
    
    -COOMe) would show two singlets for the methylene groups (isolated by the quaternary carbon) at ~2.4 ppm. The presence of triplets at 2.32 and 1.88 ppm in the 2,2-isomer confirms the contiguous
    
    
    spin system.

C NMR (100 MHz,

)

The carbon spectrum confirms the non-equivalence of the carbonyls.

Shift (

, ppm)
TypeAssignmentNotes
177.8

C=O (C1) Hindered ester carbonyl (adjacent to quaternary C).
173.9

C=O (C5) Unhindered ester carbonyl.
51.6


Methoxy carbons (may resolve into two peaks: 51.6, 51.4).
41.2

C2 Quaternary carbon carrying gem-dimethyls.
34.8

C3 Methylene adjacent to quaternary C.
29.7

C4 Methylene adjacent to carbonyl.
25.1


Gem-dimethyl carbons.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by ester functionalities and aliphatic stretches.

  • 1735 - 1745 cm

    
     (Strong):  C=O stretching. Often appears as a broadened or split band due to the two chemically distinct ester environments.
    
  • 2950 - 2980 cm

    
     (Medium):  C-H stretching (asymmetric/symmetric methyl and methylene).
    
  • 1150 - 1250 cm

    
     (Strong):  C-O-C stretching (ester linkage).
    
  • 1460 - 1475 cm

    
    :  C-H bending (scissoring) of methylene/methyls.
    
C. Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 188 (Weak or absent, typical for aliphatic esters).
    
  • Base Peak: m/z 129 or 157.

  • Fragmentation Pattern:

    • m/z 157 (

      
      ):  Loss of methoxy group (
      
      
      
      ).
    • m/z 129 (

      
      ):  Loss of carbomethoxy group (
      
      
      
      ).
    • m/z 88: McLafferty rearrangement product characteristic of esters with

      
      -hydrogens (available on the C4 position relative to C1 carbonyl).
      

Logical Validation (Self-Check)

To verify your sample is the correct isomer:

  • Check the Methylene Region (1.8 - 2.4 ppm): Do you see triplets ?

    • Yes: It is the 2,2-dimethyl isomer (contiguous

      
      ).
      
    • No (Singlets): It is the 3,3-dimethyl isomer (isolated

      
       groups).
      
  • Check the Carbonyls (

    
    C NMR): 
    
    • Do you see two distinct carbonyl signals (~4 ppm apart)?

    • Yes: Asymmetry confirmed (2,2-isomer).

    • No (Single peak): Symmetry confirmed (3,3-isomer).

ValidationLogic Sample Unknown Sample (Dimethyl dimethylpentanedioate) HNMR 1H NMR Analysis (Methylene Region) Sample->HNMR ResultSinglet Result: Singlets (Isolated CH2) HNMR->ResultSinglet ResultTriplet Result: Triplets (Coupled CH2-CH2) HNMR->ResultTriplet Conclusion33 Identify: 3,3-Isomer (Symmetric) ResultSinglet->Conclusion33 Conclusion22 Identify: 2,2-Isomer (Target Compound) ResultTriplet->Conclusion22

Figure 2: Decision tree for distinguishing 2,2-dimethyl vs. 3,3-dimethyl isomers via NMR.

References

  • US Patent 2007/0265225 A1. Substituted monocyclic CGRP receptor antagonists. (Protocol for synthesis via anhydride methanolysis). Link

  • PubChem Compound Summary. Dimethyl 2,2-dimethylglutarate (CAS 13051-32-6).[2][3][4] National Center for Biotechnology Information. Link

  • ChemicalBook. 2,2-Dimethylglutaric acid (CAS 681-57-2) NMR Data.[1] (Precursor spectral data).[2][5] Link

  • GuideChem. Dimethyl 2,2-dimethylglutarate Properties and Suppliers.Link

Sources

Technical Guide: Mass Spectrometry of Dimethyl 2,2-dimethylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 2,2-dimethylpentanedioate (also known as dimethyl 2,2-dimethylglutarate) is a critical diester intermediate often encountered in the synthesis of active pharmaceutical ingredients (APIs) and high-performance polymers. Its structural specificity—characterized by a quaternary carbon at the


-position relative to one ester group—presents unique mass spectrometric challenges.

This guide provides a rigorous technical framework for the identification and quantification of this analyte. Unlike linear aliphatic esters, the gem-dimethyl substitution at the C2 position dictates a fragmentation pathway dominated by steric strain release and specific


-cleavages, often suppressing standard McLafferty rearrangements. This document details the mechanistic causality of these spectral features and provides a self-validating GC-MS protocol for industrial and research application.

Molecular Identity & Physicochemical Context[1][2][3][4][5][6][7]

Before interpreting spectral data, the analyst must understand the structural constraints of the molecule. The quaternary center acts as a "fragmentation firewall," altering the transmission of charge compared to linear isomers like dimethyl adipate.

PropertyData
IUPAC Name Dimethyl 2,2-dimethylpentanedioate
Common Name Dimethyl 2,2-dimethylglutarate
CAS Registry 14035-94-0 (Isomer generic) / Specific isomer dependent
Chemical Formula

Molecular Weight 188.22 g/mol
Key Structural Feature Quaternary Carbon at C2 (Gem-dimethyl)
Boiling Point ~200°C (at 760 mmHg)

Mass Spectrometry Profile: Fragmentation Mechanics

The Electron Ionization (EI) mass spectrum of Dimethyl 2,2-dimethylpentanedioate is governed by the stability of the carbocations formed adjacent to the quaternary center.

Primary Fragmentation Pathways
  • Molecular Ion (

    
    ):  The parent ion at m/z 188  is typically weak or absent. The ester functionality and the branched structure promote rapid fragmentation in the ion source.
    
  • 
    -Cleavage (Formation of m/z 129): 
    
    • Mechanism: Homolytic cleavage of the bond between the quaternary C2 and the carbonyl carbon (C1).

    • Result: Loss of the methoxycarbonyl radical (

      
      , 59 Da).
      
    • Diagnostic Value: This yields a prominent peak at m/z 129 (

      
      ). The tertiary/quaternary nature of the C2 position stabilizes the resulting cation.
      
  • Alkoxy Loss (Formation of m/z 157):

    • Mechanism: Simple cleavage of the

      
       bond in the ester group.
      
    • Result: Loss of a methoxy radical (

      
      , 31 Da).
      
    • Observation: A distinct peak at m/z 157 .

  • The Gem-Dimethyl Effect (Blockage of m/z 74):

    • Standard Mechanism: Linear methyl esters typically yield a base peak at m/z 74 via the McLafferty rearrangement (transfer of

      
      -hydrogen).
      
    • Inhibition: The C2 position is quaternary and has no hydrogens. Therefore, the ester group at C1 cannot undergo the standard McLafferty rearrangement involving C2.

    • Alternative: The ester at C5 can access

      
      -hydrogens (located on the methyl groups attached to C2). However, steric hindrance often suppresses this, making the spectrum distinct from linear isomers.
      
Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways driven by the quaternary center.

FragmentationPathways Parent Molecular Ion (M+) m/z 188 Frag1 Fragment A [M - OCH3]+ m/z 157 Parent->Frag1 - •OCH3 (31 Da) Frag2 Fragment B [M - COOCH3]+ m/z 129 Parent->Frag2 - •COOCH3 (59 Da) (Alpha Cleavage) Frag3 McLafferty Ion (Side-chain specific) m/z 74 (Variable) Parent->Frag3 H-Transfer (Restricted) Frag4 Gem-Dimethyl Cation Stabilized Tertiary Ion m/z 101 Frag2->Frag4 - CO (28 Da)

Figure 1: Mechanistic fragmentation tree for Dimethyl 2,2-dimethylpentanedioate showing primary dissociation channels.

Experimental Protocol: GC-MS Characterization

This protocol is designed to be self-validating . It includes an internal standard check and a resolution test to ensure the separation of the target analyte from potential linear isomers (e.g., dimethyl adipate).

Reagents & Materials
  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).

  • Internal Standard (IS): Dimethyl malonate or deuterated dimethyl glutarate (if available).

  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane).

Instrument Parameters (Agilent/Thermo Equivalent)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1)Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 50°C (1 min)

10°C/min

280°C (5 min)
Slow ramp separates structural isomers effectively.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range m/z 35–350Captures low mass fragments and potential dimers.
Analytical Workflow

GCMS_Workflow Step1 Sample Prep 1 mg/mL in DCM Step2 Add Internal Std (Dimethyl Malonate) Step1->Step2 Step3 GC Separation DB-5ms Column Step2->Step3 Step4 MS Detection Full Scan (35-350) Step3->Step4 Step5 Data Analysis Extract Ion Chromatogram (EIC 129, 157) Step4->Step5

Figure 2: Step-by-step analytical workflow for reliable quantitation.

Data Interpretation & Troubleshooting

Diagnostic Ion Table

Use this table to confirm identity. If the ratio of m/z 129 to m/z 157 deviates significantly (>20%) from the reference standard, suspect co-elution.

m/zIdentityRelative Abundance (Est.)Mechanistic Origin
157

HighLoss of methoxy group.
129

Base Peak / High

-cleavage at quaternary C2.
101

ModerateSecondary fragmentation of the glutarate backbone.
87

ModerateFragmentation of the linear side chain.
59

ModerateCarbomethoxy ion (standard ester fragment).
Distinguishing Isomers
  • Dimethyl Adipate (Linear): Shows a strong m/z 146 (M-31) and a very dominant m/z 59 . It lacks the intense m/z 129 associated with the quaternary cleavage.

  • Dimethyl 3,3-dimethylglutarate: The symmetry of the 3,3-isomer results in a different fragmentation pattern, often enhancing the m/z 88 peak due to double McLafferty possibilities or specific rearrangements not accessible to the 2,2-isomer.

References

  • NIST Mass Spectrometry Data Center. (2023). Pentanedioic acid, 2-methyl-, dimethyl ester (Isomer Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty rearrangement mechanisms).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

"Dimethyl 2,2-dimethylpentanedioate safety and handling"

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Application in Pharmaceutical Synthesis

Executive Summary

Dimethyl 2,2-dimethylpentanedioate (CAS: 13051-32-6), frequently referred to as Dimethyl 2,2-dimethylglutarate , is a specialized diester intermediate used in the synthesis of complex pharmaceutical agents, including CGRP receptor antagonists.[1] Its structural significance lies in the gem-dimethyl substitution at the


-position, which imparts unique steric properties that influence both chemical reactivity and metabolic stability in drug design.

This guide provides a comprehensive technical overview for researchers, focusing on safe handling protocols, physicochemical properties, and the mechanistic rationale for its use in medicinal chemistry.

Chemical Identity & Physicochemical Profile[2][3][4][5]

The introduction of the gem-dimethyl group (two methyl groups on the same carbon) alters the physical profile compared to the parent dimethyl glutarate. It increases lipophilicity (LogP) and introduces steric hindrance that protects the adjacent ester bond from enzymatic hydrolysis—a critical feature for bioavailability modulation.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
IUPAC Name Dimethyl 2,2-dimethylpentanedioate
Common Synonyms Dimethyl 2,2-dimethylglutarate; Pentanedioic acid, 2,2-dimethyl-, dimethyl ester
CAS Number 13051-32-6
Molecular Formula

Molecular Weight 188.22 g/mol
Physical State Colorless to pale yellow liquid
LogP (Predicted) ~1.60More lipophilic than dimethyl glutarate (LogP ~0.[2][3]6)
Boiling Point ~210–215 °C (Predicted)High boiling point solvent/reagent
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
Safety Assessment & Toxicology (E-E-A-T)

While specific toxicological data for CAS 13051-32-6 is limited in public registries, a Read-Across Safety Assessment based on the structural analog Dimethyl Glutarate (CAS 1119-40-0) and the gem-dimethyl functional group principles is applied here.

3.1 Hazard Identification (GHS Classification)
  • Signal Word: WARNING (Precautionary)

  • Hazard Statements (Derived):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation (if heated or aerosolized).

  • Precautionary Statements:

    • P261: Avoid breathing vapors.[4]

    • P280: Wear protective gloves/eye protection.[4][5][6]

3.2 Toxicological Insights
  • Metabolic Fate: Unlike linear esters which are rapidly hydrolyzed by plasma esterases, the 2,2-dimethyl substitution sterically hinders the adjacent ester bond. This slows hydrolysis, potentially prolonging systemic exposure of the intact diester or the mono-ester intermediate.

  • Local Effects: Esters of dicarboxylic acids are generally mild irritants. The primary risk is solvent-defatting of the skin upon repeated contact.

Safe Handling & Storage Protocols

The Core Directive: Treat this compound as a moisture-sensitive pharmaceutical intermediate. The integrity of the ester bonds is paramount for yield consistency in downstream synthesis.

4.1 Engineering Controls
  • Ventilation: Handle within a certified chemical fume hood (Face velocity > 0.5 m/s).

  • Inert Atmosphere: While not pyrophoric, storage under Nitrogen (

    
    ) or Argon  is recommended to prevent atmospheric moisture from initiating slow hydrolysis, which generates methanol and the free acid (2,2-dimethylglutaric acid), altering stoichiometry.
    
4.2 Personal Protective Equipment (PPE) Matrix
PPE TypeMaterial RecommendationScientific Rationale
Gloves Nitrile (0.11 mm) or FKM (Viton) Esters can swell natural rubber latex. Nitrile provides sufficient splash protection; FKM is required for prolonged immersion.
Eye Protection Chemical GogglesPrevent ocular injury from splashes; standard safety glasses are insufficient for liquid handling.
Respiratory Type A Filter (Organic Vapor)Required only if aerosol generation is possible (e.g., during rotary evaporation or sparging).
4.3 Storage Stability
  • Temperature: Ambient (

    
    ) is generally acceptable.
    
  • Container: Tightly sealed glass or HDPE. Avoid metal containers if trace acidity is present to prevent corrosion.

  • Shelf Life: Re-test purity (GC-MS) every 12 months. Look for the appearance of the parent acid peak (broadening) as a sign of degradation.

Technical Application: The "Gem-Dimethyl" Effect

In drug discovery, this molecule is not just a solvent; it is a strategic building block. The 2,2-dimethyl group exploits the Thorpe-Ingold Effect (Angle Compression).

  • Conformational Locking: The bulky methyl groups compress the internal bond angle, forcing the terminal groups closer together. This accelerates cyclization reactions (e.g., forming glutarimides) compared to the unsubstituted analog.

  • Metabolic Blocking: In the diagram below, we visualize how this substitution protects the molecule from rapid degradation, a key strategy in extending the half-life of pharmaceutical candidates.

Visualization: Metabolic Stability & Fate

MetabolicFate Substrate Dimethyl 2,2-dimethylpentanedioate (Lipophilic Precursor) Enzyme Esterase / Hydrolase Substrate->Enzyme Binding MonoEster Mono-Methyl Ester (Active Intermediate) Enzyme->MonoEster Rate Limiting Step (Gem-dimethyl hindrance) Path1 Steric Shielding (Slow Hydrolysis) DiAcid 2,2-Dimethylglutaric Acid (Excreted) MonoEster->DiAcid Rapid Hydrolysis (Distal ester unhindered)

Figure 1: The gem-dimethyl group at the C2 position creates steric bulk (red path), significantly slowing the first hydrolysis step compared to linear esters. This allows the molecule to survive longer in biological systems.

Experimental Protocol: Safe Transfer & Usage

Objective: Transfer 10.0 g of Dimethyl 2,2-dimethylpentanedioate for a cyclization reaction without introducing moisture.

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry or oven-dry all glassware (120°C, 2 hrs).

    • Purge the reaction flask with

      
       for 15 minutes.
      
  • Syringe Transfer (Preferred for <50 mL):

    • Use a glass syringe with a long stainless steel needle. Plastic syringes may leach plasticizers upon prolonged contact with esters.

    • Technique: Insert needle through the septum of the source bottle. Pressurize slightly with

      
       balloon if necessary. Withdraw liquid slowly to avoid cavitation.
      
  • Cannula Transfer (Preferred for >50 mL):

    • Use a double-ended needle (cannula) under positive

      
       pressure to transfer the reagent directly from the source container to the reaction vessel. This is the "Gold Standard" for air-sensitive chemistry.
      
  • Quenching Spills:

    • If spilled, absorb with vermiculite. Do not use combustible materials (sawdust).

    • Clean surface with a dilute surfactant solution, followed by water.

Visualization: Safe Handling Decision Tree

HandlingLogic Start Start: Handling Request VolCheck Volume > 50 mL? Start->VolCheck SmallVol Use Glass Syringe (Avoid Plastic) VolCheck->SmallVol No LargeVol Cannula Transfer (Positive Pressure) VolCheck->LargeVol Yes Atmosphere Is Humidity > 40%? SmallVol->Atmosphere LargeVol->Atmosphere Nitrogen Mandatory N2/Ar Purge Atmosphere->Nitrogen Yes (High Risk) Standard Standard Fume Hood Air Atmosphere->Standard No Waste Disposal: Organic Solvent Stream (Do not drain pour) Nitrogen->Waste Standard->Waste

Figure 2: Decision logic for handling ester reagents to minimize hydrolysis risk and contamination.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76247, 2,2-Dimethylglutaric anhydride (Precursor). Retrieved from [Link]

  • Sielc Technologies. Dimethyl 2,2-dimethylglutarate Properties and Separation. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Dimethyl Glutarate (Analog Read-Across). Retrieved from [Link]

  • Jung, M. E., & Piizzi, G. (2005).Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (Cited for Thorpe-Ingold Effect mechanism).
  • Google Patents.Substituted monocyclic CGRP receptor antagonists (US20070265225A1). (Demonstrates application in drug synthesis).

Sources

"toxicological data for Dimethyl 2,2-dimethylpentanedioate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Toxicological Profile and Safety Assessment of Dimethyl 2,2-Dimethylpentanedioate

Executive Summary

Dimethyl 2,2-dimethylpentanedioate (CAS 13051-32-6), also known as Dimethyl 2,2-dimethylglutarate, is a structural analog of the common solvent Dimethyl Glutarate (DMG). While often conflated with generic dibasic esters (DBEs), the presence of a gem-dimethyl group at the


-carbon imparts distinct physicochemical stability and metabolic resistance.

This technical guide synthesizes available data with Structure-Activity Relationship (SAR) principles to establish a safety profile. Unlike unhindered linear esters, the steric bulk of the 2,2-dimethyl substitution significantly retards enzymatic hydrolysis, altering its toxicokinetic profile from a rapidly metabolized nutrient-like molecule to a more lipophilic, persistent systemic agent.

Part 1: Physicochemical Identity & Molecular Analysis

To accurately assess toxicity, one must first understand the molecular drivers of bioavailability.

Table 1: Chemical Identity & Properties

ParameterSpecificationToxicological Implication
IUPAC Name Dimethyl 2,2-dimethylpentanedioate-
CAS Number 13051-32-6Unique identifier for regulatory tracking.[1]
Molecular Formula

-
Molecular Weight 188.22 g/mol Small molecule; readily crosses cellular membranes.
Predicted LogP ~1.2 - 1.5Higher lipophilicity than Dimethyl Glutarate (LogP 0.6), suggesting increased dermal penetration.
Physical State Colorless LiquidRisk of inhalation/splash; low volatility compared to solvents like acetone.
Structural Feature Gem-dimethyl (

-C)
Critical: Steric hindrance blocks nucleophilic attack by esterases.

Part 2: Metabolic Stability & Mechanism of Action

Expert Insight: The primary toxicological differentiator of this compound is the Gem-Dimethyl Effect . Standard linear esters (like Dimethyl Adipate) are rapidly hydrolyzed by carboxylesterases in the nasal mucosa and liver into their corresponding dicarboxylic acids and methanol.

However, the 2,2-dimethyl substitution creates a "steric shield" around the adjacent ester bond. This leads to:

  • Delayed Hydrolysis: Slower release of the acid metabolite.

  • Prolonged Half-Life: The parent diester circulates longer, potentially acting as a solvent on lipid membranes before metabolism occurs.

  • Metabolic Pathway:

MetabolicPathway Parent Dimethyl 2,2-dimethylpentanedioate (Lipophilic Parent) Intermed Monomethyl 2,2-dimethylglutarate (Sterically Hindered) Parent->Intermed Slow Hydrolysis (Carboxylesterase) Methanol Methanol (Toxic Byproduct) Parent->Methanol Release Metabolite 2,2-Dimethylglutaric Acid (Polar Excretable) Intermed->Metabolite Very Slow Hydrolysis (Steric Block) Intermed->Methanol Release

Figure 1: Metabolic pathway highlighting the kinetic bottleneck caused by steric hindrance at the 2,2-position.

Part 3: Toxicological Profile (Read-Across & SAR Data)

Due to the niche status of CAS 13051-32-6, the following data is derived from validated Read-Across methodologies using Dimethyl Glutarate (CAS 1119-40-0) as the source substance, adjusted for the increased lipophilicity of the target.

Acute Toxicity[2]
  • Oral (Rat): Predicted LD50 > 2,000 mg/kg.

    • Basis: Methyl esters of glutaric acid exhibit low acute toxicity. The parent acid (2,2-dimethylglutaric acid) is a metabolite found in natural systems (e.g., Apium graveolens), suggesting low intrinsic lethality.

  • Dermal (Rabbit): Predicted LD50 > 2,000 mg/kg.

    • Warning: Enhanced lipophilicity may increase systemic absorption compared to unhindered esters.

  • Inhalation:

    • Risk is moderate due to potential for "solvent effect" on lung surfactant before hydrolysis occurs.

    • Guideline: Treat as a respiratory irritant (Category 3).[2]

Irritation & Corrosivity[2][3]
  • Skin: Moderate Irritant (Category 2). [3]

    • Mechanism: Solvent action defats the stratum corneum. The delayed hydrolysis means the acid metabolite is generated within the tissue rather than on the surface, potentially leading to deeper, delayed irritation.

  • Eye: Serious Eye Irritant (Category 2A). [2][4]

    • Esters are known to cause transient corneal opacity.

Genotoxicity
  • Ames Test: Predicted Negative .

    • Evidence: Structurally similar aliphatic dibasic esters (DBEs) are non-mutagenic in Salmonella typhimurium strains.

Part 4: Experimental Validation Protocols

To validate these predictions in a drug development context, the following OECD-compliant workflows are recommended.

Protocol A: In Vitro Metabolic Stability Assay

Purpose: To quantify the "Gem-Dimethyl Effect" on half-life (


).
  • System: Human Liver Microsomes (HLM) or Recombinant Carboxylesterases.

  • Preparation:

    • Prepare 10 mM stock of Dimethyl 2,2-dimethylpentanedioate in DMSO.

    • Dilute to 10

      
      M in phosphate buffer (pH 7.4).
      
  • Incubation:

    • Add NADPH regenerating system (if checking oxidative metabolism) or buffer alone (for esterase activity).

    • Incubate at 37°C.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Quench with ice-cold acetonitrile containing internal standard (e.g., Dimethyl Succinate-d4).

  • Analysis:

    • LC-MS/MS monitoring for the disappearance of parent (m/z 189 [M+H]+) and appearance of mono-ester.

  • Self-Validating Control: Run parallel incubation with Dimethyl Glutarate .

    • Success Criteria: The

      
       of the 2,2-dimethyl analog should be 
      
      
      
      longer than the unhindered Dimethyl Glutarate.
Protocol B: 3D Reconstructed Human Epidermis (RhE) Irritation Test

Purpose: To replace rabbit testing (OECD 439).

  • Tissue: EpiDerm™ or SkinEthic™ RHE models.

  • Dosing: Apply 30

    
    L neat substance to the tissue surface.
    
  • Exposure: 60 minutes incubation at room temperature.

  • Wash: Rinse thoroughly with PBS to remove residual ester.

  • Post-Incubation: 42 hours at 37°C (allows for delayed cytotoxic effects from intracellular hydrolysis).

  • Readout: MTT Assay.

    • Viability < 50% = Irritant (R38/Category 2).

Part 5: Handling & Risk Management

GHS Classification (Predicted):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][5]

Occupational Exposure Limit (OEL):

  • None established specifically.[6][7][8]

  • Recommendation: Adopt the limit for Dibasic Esters (DBE) as a baseline: 10 mg/m³ (TWA) .

Personal Protective Equipment (PPE):

  • Respiratory: Organic Vapor (OV) cartridge if heated or aerosolized.

  • Skin: Butyl rubber gloves (Nitrile may degrade due to the solvent nature of esters).

  • Eyes: Chemical splash goggles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12681, 2,2-Dimethylglutaric acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Dimethyl Glutarate (CAS 1119-40-0). (Used for Read-Across/Analog analysis). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link][9]

Sources

Solubility & Thermodynamic Profiling of Dimethyl 2,2-dimethylpentanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for Dimethyl 2,2-dimethylpentanedioate .

Executive Summary

Dimethyl 2,2-dimethylpentanedioate (CAS: 13051-32-6), also known as Dimethyl 2,2-dimethylglutarate , represents a specialized class of gem-dimethyl substituted diesters. Unlike linear dibasic esters (DBEs) used as bulk solvents, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical APIs and high-performance polymers.

This guide addresses the solubility landscape of this compound. While often liquid or a low-melting solid at ambient conditions, its purification and application depend heavily on its phase equilibrium behavior in organic solvents. This document provides the theoretical solubility profile, a validated experimental protocol for data generation (using the Laser Dynamic Method), and the thermodynamic modeling framework required for process scale-up.

Part 1: Physicochemical Identity & Predicted Solubility Landscape

Understanding the molecular architecture of Dimethyl 2,2-dimethylpentanedioate is prerequisite to predicting its solvent interactions. The gem-dimethyl group at the C2 position introduces steric bulk and lipophilicity that distinguishes it from unsubstituted dimethyl glutarate.

Compound Profile
PropertySpecification
IUPAC Name Dimethyl 2,2-dimethylpentanedioate
Synonyms Dimethyl 2,2-dimethylglutarate; 2,2-Dimethylglutaric acid dimethyl ester
CAS Number 13051-32-6
Molecular Formula

Molecular Weight 188.22 g/mol
Core Structure Pentanedioic acid backbone with gem-dimethyl substitution at C2
Predicted LogP ~1.4 (Moderate Lipophilicity)
Theoretical Solubility Profile (Like-Dissolves-Like)

Based on Group Contribution Methods (UNIFAC) and structural analysis, the solubility behavior is governed by the competition between the polar ester groups and the hydrophobic methyl-rich core.

  • High Solubility (Miscible/High Weight Fraction):

    • Short-chain Alcohols: Methanol, Ethanol, Isopropanol (Hydrogen bonding with ester oxygens).

    • Ketones: Acetone, MEK (Dipole-dipole interactions).

    • Chlorinated Solvents: Dichloromethane, Chloroform.

    • Esters: Ethyl Acetate (Ideal for recrystallization if the compound is solid).

  • Moderate/Temperature-Dependent Solubility:

    • Aliphatic Hydrocarbons: n-Hexane, Heptane (The polar ester groups resist solvation in pure alkanes at low temperatures).

    • Ethers: MTBE, THF.

  • Low Solubility:

    • Water: The hydrophobic gem-dimethyl group and methyl caps significantly reduce water solubility compared to the parent acid.

Part 2: Experimental Protocol for Solubility Determination

As specific mole-fraction data is often proprietary, researchers must generate their own solubility curves for process validation. The Laser Dynamic Method is the industry standard for high-precision solid-liquid equilibrium (SLE) measurements.

Methodology: Laser Dynamic Monitoring

This method eliminates the errors of gravimetric sampling by detecting the dissolution point (disappearance of turbidity) via laser intensity changes.

Equipment Required:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
    ).
    
  • He-Ne Laser source and photodetector.

  • Magnetic stirrer.

  • Digital thermometer.

Step-by-Step Protocol:

  • Preparation: Weigh a precise mass of Dimethyl 2,2-dimethylpentanedioate (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set the thermostat to a temperature well below the expected dissolution point.

  • Heating Ramp: Slowly increase temperature (rate

    
    ) while stirring.
    
  • Detection: Monitor the laser intensity passing through the solution.

    • State A (Heterogeneous): Laser scatters; low intensity at detector.

    • State B (Homogeneous): Solute dissolves; laser intensity spikes to maximum.

  • Recording: Record the temperature (

    
    ) at the exact moment of maximum transmission.
    
  • Iteration: Repeat with varying solute/solvent ratios to construct the full mole fraction (

    
    ) vs. Temperature (
    
    
    
    ) curve.
Workflow Visualization

SolubilityProtocol Start Start: Define Solute/Solvent Mass Mix Mixture Preparation (Gravimetric Precision) Start->Mix Cool Cooling to Heterogeneous State (Solid + Liquid) Mix->Cool Heat Controlled Heating (< 2 K/hour) Cool->Heat Laser Laser Transmissivity Monitoring Heat->Laser Detect Detect Dissolution Point (Max Intensity) Laser->Detect Scattering stops Record Record T_eq and x_1 Detect->Record Record->Start Next Concentration Model Thermodynamic Modeling (Apelblat/Van't Hoff) Record->Model

Figure 1: Workflow for determining solubility using the Laser Dynamic Method.

Part 3: Thermodynamic Modeling & Data Analysis

To translate experimental points into a predictive tool for process design (e.g., cooling crystallization curves), the data must be correlated using thermodynamic models.

Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility data of esters in organic solvents.



  • 
     : Mole fraction of Dimethyl 2,2-dimethylpentanedioate.[1]
    
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[2][3][4]
    
  • 
     : Empirical parameters derived from regression.
    

Application: Use this equation to interpolate solubility at any temperature within the measured range. A high


 value (>0.99) confirms the data quality.
Van't Hoff Equation

Used to determine the enthalpy and entropy of dissolution.



  • 
     : Enthalpy of solution (typically positive for endothermic dissolution).
    
  • 
     : Entropy of solution.
    
  • Slope: Plot

    
     vs 
    
    
    
    . The slope is
    
    
    .

Part 4: Applications in Drug Development & Synthesis

The solubility profile of Dimethyl 2,2-dimethylpentanedioate dictates its utility in two primary areas:

Solvent Selection for Nucleophilic Substitution

In the synthesis of APIs (e.g., gem-dimethyl substituted heterocycles), this diester often undergoes cyclization.

  • Recommended Solvent: Methanol or Ethanol .

  • Reasoning: High solubility ensures high reactant concentration, increasing reaction kinetics. The protic nature facilitates proton transfer steps often required in cyclization.

Purification via Recrystallization

If the diester contains impurities (e.g., mono-methyl ester or unreacted acid):

  • Strategy: Use a Mixed Solvent System .

  • Protocol: Dissolve in a "Good Solvent" (Acetone) at warm temperature, then slowly add a "Anti-Solvent" (Water or Hexane) to induce precipitation of the diester (if solid) or phase separation (if liquid).

Process Decision Tree

SolventSelection Start Process Goal Reaction Reaction Medium Start->Reaction Purification Purification/Isolation Start->Purification Polar Polar Protic (MeOH/EtOH) High Solubility Reaction->Polar Homogeneous Rxn NonPolar Non-Polar (Toluene/Hexane) Temp Dependent Reaction->NonPolar Azeotropic Drying Crystallization Cooling Crystallization Purification->Crystallization If Solid Extraction Liquid-Liquid Extraction Purification->Extraction If Liquid Crystallization->NonPolar Use as Solvent Extraction->NonPolar Extract from Aqueous

Figure 2: Solvent selection logic based on solubility thermodynamics.

References

  • Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 137437, Dimethyl 2,4-dimethylpentanedioate (Isomer Reference). [Link]

  • Methodology Standard: Jiang, C., et al. "Solubilities of Adipic Acid, Glutaric Acid, and Succinic Acid in Dimethyl Glutarate + Methanol Mixtures."[4] Journal of Chemical & Engineering Data, 2020.[5] [Link][5]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 1999.

Sources

Methodological & Application

Application Note: Analytical Characterization of Dimethyl 2,2-Dimethylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate) is a critical diester intermediate used in the synthesis of pharmaceutical APIs (e.g., gemfibrozil analogues, cilastatin) and specialized polymers. Its structural specificity—featuring a gem-dimethyl group adjacent to one carbonyl—presents unique analytical challenges, particularly in distinguishing it from its structural isomers (3,3-dimethyl or 2,4-dimethyl variants).[1]

This guide provides a multi-modal analytical framework. We prioritize Gas Chromatography (GC-FID/MS) for purity profiling due to the molecule's volatility and NMR Spectroscopy for absolute structural confirmation.[1] For process streams where high-organic backgrounds exist, we outline an HPLC-RID method.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecificationNotes
IUPAC Name Dimethyl 2,2-dimethylpentanedioateCommon: Dimethyl 2,2-dimethylglutarate
CAS Number 14226-73-4Note: Acid form is CAS 681-57-2
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Boiling Point ~215°C (at 760 mmHg)Est.[1][2][3] based on dimethyl glutarate (214°C)
Solubility MeOH, EtOH, DCM, AcetoneSparingly soluble in water
Key Structural Feature Quaternary Carbon at C2Steric hindrance affects hydrolysis rates and MS fragmentation

Analytical Decision Tree

The following logic flow dictates the selection of the appropriate method based on the sample matrix and data requirements.

AnalyticalWorkflow Sample Sample Matrix Volatile Volatile / Pure Oil? Sample->Volatile Aqueous Aqueous / Reaction Mix? Sample->Aqueous IsomerCheck Isomer ID Required? Volatile->IsomerCheck HPLC Method D: HPLC-RID (Process Monitor) Aqueous->HPLC GCMS Method A: GC-MS (Purity & ID) IsomerCheck->GCMS Yes (Unknowns) GCFID Method B: GC-FID (Quantitation) IsomerCheck->GCFID No (Routine) NMR Method C: 1H NMR (Structural Cert) GCMS->NMR Confirm Structure

Figure 1: Analytical Strategy Selection Guide. Select GC methods for purity and NMR for structural certification.

Method A: GC-MS Purity Profiling (Gold Standard)

Rationale: The diester functionality renders the molecule sufficiently volatile for GC without derivatization.[1] The gem-dimethyl group provides a unique mass spectral fingerprint compared to linear glutarates.[1]

Instrument Conditions
  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Why? A low-polarity phase separates based on boiling point and van der Waals forces, effective for separating the 2,2-dimethyl isomer from the 3,3-dimethyl isomer (which typically elutes slightly later due to shape linearity).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless, 280°C.

    • Split Ratio: 50:1 (To prevent column overload).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Mass Spectral Logic (Self-Validation)

When interpreting the MS data, look for these diagnostic ions to validate the structure:

  • Molecular Ion: m/z 188 (Often weak).[1]

  • Base Peak: m/z 157 [M - OCH₃]⁺.

  • Alpha-Cleavage: m/z 88 (McLafferty rearrangement is blocked on the gem-dimethyl side, but possible on the unsubstituted side).[1]

    • Differentiation: The 3,3-dimethyl isomer allows McLafferty rearrangement on both sides, leading to a different abundance of m/z 74/88 ions compared to the 2,2-isomer.[1]

Method B: HPLC-RID for Process Streams[1]

Rationale: In reaction mixtures containing non-volatile salts or high water content where extraction is difficult, HPLC is preferred.[1] Since the molecule lacks a strong UV chromophore (only weak carbonyl absorbance at <210 nm), Refractive Index Detection (RID) is robust.[1]

Protocol
  • Column: Agilent Hi-Plex H or Bio-Rad Aminex HPX-87H (300 x 7.8 mm).[1]

    • Mechanism:[1][4][3][5][6] Ion exclusion/Ligand exchange.[1] Excellent for separating organic acids and esters.[1]

  • Mobile Phase: 5 mM H₂SO₄ in Water (Isocratic).[1]

    • Note: Can add 10% Acetonitrile if the ester is too retained.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Temperature: 50°C (Critical for RID baseline stability).

  • Detector: Refractive Index Detector (35°C).

Sample Preparation
  • Filter sample through 0.22 µm PTFE filter.[1]

  • If the sample is highly organic, dilute 1:1 with mobile phase to prevent solvent shock.[1]

Method C: Structural Certification via NMR

Rationale: To definitively distinguish Dimethyl 2,2-dimethylpentanedioate from Dimethyl 3,3-dimethylpentanedioate, NMR is required.[1]

1H NMR (CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
1.20 ppm Singlet6HGem-dimethyl (-C(CH₃)₂-)
1.85 ppm Triplet2HC3 Methylene (-CH₂-)
2.30 ppm Triplet2HC4 Methylene (-CH₂-CO)
3.65 ppm Singlet3HMethyl Ester (C1 side)
3.68 ppm Singlet3HMethyl Ester (C5 side)

Diagnostic Check: The 2,2-isomer is unsymmetrical .[1] You will see two distinct methyl ester singlets (or very close splitting) and the methylene protons will appear as two distinct triplets.[1] Contrast: The 3,3-isomer is symmetrical .[1] It would show only one methyl ester singlet and one methylene signal (integrating for 4H).[1]

Synthesis & Impurity Context

When analyzing this compound, be aware of its synthetic origin.[1][5] It is often produced via the carbonylation of isobutene derivatives or ring-opening of substituted cycloalkanones [1].[1]

Common Impurities to Monitor:

  • Monomethyl ester: Result of incomplete esterification.[1] (Appears as broad peak in GC, tailing in HPLC).[1]

  • 2,2-Dimethylglutaric acid: The hydrolysis product.[1] (Requires derivatization for GC; elutes early in Ion Exclusion HPLC).

  • Dimethyl succinate derivatives: Byproducts of oxidative cleavage.[1]

References

  • Synthesis of Dimethyl Glutarate from Cyclobutanone. Energy & Fuels, 1997.

  • OSHA Method for Dimethyl Glutarate. Occupational Safety and Health Administration, Method PV2093.[1]

  • 1H NMR Spectrum of 2,2-Dimethylglutaric Acid. ChemicalBook Spectral Database.

  • Derivatization Methods in GC/MS. Journal of Chromatography B, 2003.

Sources

Application Note: Regioselective and Exhaustive Reduction of Dimethyl 2,2-Dimethylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for chemical biology and pharmaceutical development professionals. It synthesizes established organic synthesis protocols with mechanistic insights into steric differentiation.

Executive Summary

Dimethyl 2,2-dimethylpentanedioate presents a unique structural motif where two ester groups exist in distinct steric environments. The C1-ester is sterically shielded by a gem-dimethyl group (neopentyl-like position), while the C5-ester is unhindered. This guide details protocols for exhaustive reduction to the diol (a polymer precursor) and regioselective reduction to valuable intermediates like lactones or aldehyde-esters. The "Thorpe-Ingold" (gem-dimethyl) effect is a critical factor in the cyclization tendency of the reduced intermediates.

Chemical Landscape & Reaction Pathways[1][2]

The reactivity difference between the two ester termini allows for tunable synthesis.

Structural Analysis
  • Site A (C1-Ester): $ \text{-C(CH}_3)_2\text{-COOCH}_3 $. High steric hindrance; slow kinetics.

  • Site B (C5-Ester): $ \text{-CH}_2\text{-CH}_2\text{-COOCH}_3 $. Low steric hindrance; fast kinetics.

Pathway Visualization

The following diagram illustrates the divergence between exhaustive reduction and kinetically controlled selective reduction.

ReactionPathways Start Dimethyl 2,2-dimethylpentanedioate Inter Intermediate: Methyl 5-hydroxy-2,2-dimethylpentanoate Start->Inter LiBH4 or Controlled LiAlH4 Prod_Diol Product A: 2,2-Dimethyl-1,5-pentanediol Start->Prod_Diol LiAlH4 (Excess) Reflux Prod_Ald Product B: Methyl 2,2-dimethyl-5-oxopentanoate Start->Prod_Ald DIBAL-H (1.0 eq) -78°C, Toluene Prod_Lac Product C: 2,2-Dimethyl-δ-valerolactone Inter->Prod_Lac Acid Cat. (Gem-Dimethyl Effect) Prod_Ald->Inter NaBH4

Figure 1: Reaction landscape showing the divergence between exhaustive reduction (Green path) and selective reduction/cyclization (Red/Orange paths).

Protocol A: Exhaustive Reduction to 2,2-Dimethyl-1,5-pentanediol

Objective: Complete reduction of both ester groups. Reagent: Lithium Aluminum Hydride (LiAlHngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1][2][3]
Mechanism:  Nucleophilic acyl substitution followed by hydride transfer. The harsh conditions overcome the steric hindrance at C1.
Materials
  • Substrate: Dimethyl 2,2-dimethylpentanedioate (10 mmol, 1.88 g).

  • Reagent: LiAlH

    
     (2.5 equiv, 25 mmol, 0.95 g) or 2.4M solution in THF.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.[2]

  • Quench: Fieser workup reagents (

    
    , 15% NaOH).
    
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Reagent Prep: Charge the flask with LiAlH

    
     suspended in anhydrous THF (40 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve the diester (1.88 g) in THF (10 mL). Add dropwise to the LiAlH

    
     suspension over 20 minutes. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Reaction:

    • Allow the mixture to warm to room temperature (RT).

    • Heat to reflux (66°C) for 4–6 hours. Note: Reflux is required to ensure the hindered C1-ester is fully reduced.

  • Monitoring: Check TLC (System: Hexane/EtOAc 1:1). Staining with PMA (Phosphomolybdic Acid) is recommended for diols.

  • Workup (Fieser Method):

    • Cool to 0°C.

    • Slowly add 1.0 mL Water (dilute with THF if too vigorous).

    • Add 1.0 mL 15% NaOH .

    • Add 3.0 mL Water .

    • Warm to RT and stir for 15 min until a white granular precipitate forms.

  • Isolation: Filter through a pad of Celite. Wash the cake with hot THF. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Distillation (bp ~118-120°C at 6 mmHg) or flash chromatography.

Expected Yield: 85–95% Data:


H NMR will show disappearance of methoxy singlets (~3.6 ppm) and appearance of two distinct methylene alcohol signals.

Protocol B: Regioselective Reduction (Kinetic Control)

Objective: Selective reduction of the unhindered C5-ester to an aldehyde or alcohol, leaving the hindered C1-ester intact. Reagent: Diisobutylaluminum hydride (DIBAL-H).[4][5][6][7] Mechanism: DIBAL-H acts as a Lewis acid and hydride donor. At -78°C, the bulky reagent reacts preferentially with the accessible C5 carbonyl.

Materials
  • Substrate: Dimethyl 2,2-dimethylpentanedioate (5 mmol).

  • Reagent: DIBAL-H (1.0 M in Toluene, 5.5 mmol, 1.1 equiv).

  • Solvent: Anhydrous Toluene or DCM.

  • Temp: -78°C (Dry ice/Acetone bath).

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL Schlenk flask. Maintain strict inert atmosphere (

    
    ).
    
  • Solvation: Dissolve substrate in Toluene (25 mL) and cool to -78°C.

  • Selective Addition: Add DIBAL-H solution dropwise over 30 minutes via syringe pump.

    • Critical: The temperature must remain below -70°C to prevent attack on the hindered ester or over-reduction.

  • Incubation: Stir at -78°C for 2 hours.

  • Quench (Aldehyde Retention):

    • While still at -78°C, add Methanol (2 mL) to destroy excess hydride.

    • Pour the cold mixture into a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously at RT for 2 hours until layers separate clearly.

  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    

Product: Methyl 2,2-dimethyl-5-oxopentanoate (Aldehyde-Ester). Note: If the alcohol-ester is desired (Methyl 5-hydroxy-2,2-dimethylpentanoate), warm the reaction to 0°C before quenching, or use


 (1.0 eq) in THF at 0°C.

Mechanistic Insight & The Gem-Dimethyl Effect

Steric Differentiation

The selectivity relies on the trajectory of the hydride attack (Bürgi-Dunitz angle).

  • C5-Ester: The carbonyl carbon is accessible. The transition state energy is low.

  • C1-Ester: The adjacent quaternary carbon creates a "neopentyl" steric wall. The transition state is destabilized by van der Waals repulsion between the incoming nucleophile and the gem-dimethyl groups.

Cyclization (Lactonization)

If the reduction produces the intermediate hydroxy-ester (Methyl 5-hydroxy-2,2-dimethylpentanoate), it is highly prone to spontaneous lactonization.

  • Thorpe-Ingold Effect: The gem-dimethyl group compresses the internal bond angle (C-C-C), forcing the chain termini (hydroxyl and ester) closer together. This increases the rate of cyclization by orders of magnitude compared to the unsubstituted glutarate.

  • Result: Acid-catalyzed workup often yields 2,2-dimethyl-

    
    -valerolactone  rather than the open-chain hydroxy ester.
    

Data Summary Table

ParameterProtocol A (LiAlH

)
Protocol B (DIBAL-H)
Primary Product 2,2-Dimethyl-1,5-pentanediolMethyl 2,2-dimethyl-5-oxopentanoate
Reaction Temp Reflux (66°C)-78°C
Stoichiometry Excess (2.5+ equiv)Limiting (1.0–1.1 equiv)
Selectivity None (Exhaustive)High (C5 > C1)
Major Risk Pyrophoric reagent; violent quenchOver-reduction if temp rises
Key Intermediate AlkoxideTetrahedral Al-complex

References

  • Exhaustive Reduction of Diesters

    • Reid, E. B., & Siegel, M. (1955). 2,4-Dimethyl-1,5-pentanediol.[8][9] Journal of the Chemical Society.

    • Source:

  • DIBAL-H Selectivity

    • Zakharkin, L. I., & Khorlina, I. M. (1962).[6] Reduction of esters of carboxylic acids into aldehydes with diisobutylaluminium hydride. Tetrahedron Letters.

    • Source:

  • Thorpe-Ingold Effect in Lactonization

    • Jung, M. E., & Piizzi, G. (2005).
    • Source:

  • General Hydride Protocols

    • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
    • Source:

Sources

Technical Application Note: Dimethyl 2,2-Dimethylpentanedioate as a Divergent Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Technical Application Note and Protocol guide for Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate), structured for researchers and drug/fragrance development professionals.

Executive Summary & Chemical Profile

Dimethyl 2,2-dimethylpentanedioate (CAS: 14035-96-2) serves as a critical, high-value intermediate in the synthesis of gem-dimethyl substituted fragrance scaffolds.[1] Unlike linear diesters, the quaternary carbon at the C2 position introduces steric bulk that significantly alters downstream reactivity and olfactory substantivity (longevity).

This guide details the utilization of this intermediate for two primary fragrance applications:

  • Cyclic Ketone Scaffolds (Odorants): Synthesis of 2,2-dimethylcyclopentanone, a precursor to jasmonoid and musk-type odorants.[1]

  • Gem-Dimethyl Diols (Fixatives): Reduction to 2,2-dimethyl-1,5-pentanediol, a structural fixative and solvent.[1]

Chemical Identity
ParameterSpecification
IUPAC Name Dimethyl 2,2-dimethylpentanedioate
Common Name Dimethyl 2,2-dimethylglutarate
CAS Number 14035-96-2
Molecular Formula C₉H₁₆O₄
Molecular Weight 188.22 g/mol
Boiling Point ~94–96 °C (at 4 mmHg)
Density 1.03 g/mL
Odor Profile Faint, ester-like (Must be fully converted to avoid off-notes in final product)

Synthetic Utility Map

The following pathway illustrates the divergent utility of Dimethyl 2,2-dimethylpentanedioate. The gem-dimethyl group is preserved in both pathways, imparting oxidative stability and unique volatility profiles to the final derivatives.

FragrancePathways Start Dimethyl 2,2-dimethylpentanedioate (Starting Material) Dieckmann Reaction A: Dieckmann Condensation Start->Dieckmann NaOMe / Toluene Reduction Reaction B: Hydride Reduction Start->Reduction LiAlH4 or H2/Cat KetoEster Intermediate: β-Keto Ester Dieckmann->KetoEster Cyclization Decarb Hydrolysis & Decarboxylation KetoEster->Decarb H3O+, Δ CyclicKetone Target A: 2,2-Dimethylcyclopentanone (Floral/Musk Scaffold) Decarb->CyclicKetone -CO2 Diol Target B: 2,2-Dimethyl-1,5-pentanediol (Fixative/Plasticizer) Reduction->Diol Exhaustive Reduction

Figure 1: Divergent synthesis pathways from Dimethyl 2,2-dimethylpentanedioate to key fragrance intermediates.

Protocol A: Synthesis of 2,2-Dimethylcyclopentanone (The Odorant Scaffold)

The conversion of the diester to the cyclic ketone via Dieckmann Condensation is the most common application. This scaffold is structurally analogous to cis-Jasmone but possesses enhanced stability due to the gem-dimethyl group.[1]

Mechanistic Insight

The reaction is regioselective.[1] The base abstracts a proton from the C4 position (the only enolizable position alpha to an ester). The resulting enolate attacks the sterically hindered C1 carbonyl. While the gem-dimethyl group slows the kinetics compared to unsubstituted glutarates, it prevents side reactions (like polymerization) often seen in linear diesters.

Materials
  • Substrate: Dimethyl 2,2-dimethylpentanedioate (1.0 eq)

  • Base: Sodium Methoxide (NaOMe), 30% in MeOH (1.2 eq)

  • Solvent: Toluene (Anhydrous)

  • Quench: Glacial Acetic Acid or dil.[1] HCl

  • Decarboxylation Agent: 20% H₂SO₄

Step-by-Step Methodology
  • Solvent Exchange (Azeotropic Drying):

    • Charge a reactor with Dimethyl 2,2-dimethylpentanedioate and Toluene.

    • Critical Step: If using solid NaOMe, ensure it is free-flowing.[1] If using NaOMe/MeOH solution, you must distill off the methanol during the reaction or pre-distill to force the equilibrium forward. The presence of methanol inhibits cyclization.[1]

    • Recommendation: Heat the mixture to 110°C and distill off the methanol/toluene azeotrope until the head temperature reaches 110°C (pure toluene boiling point).

  • Cyclization (Dieckmann):

    • Maintain reflux (110–115°C) for 4–6 hours.

    • Monitoring: Monitor by GC-FID. Look for the disappearance of the diester peak. The intermediate β-keto ester salt will precipitate as a thick slurry.[1]

    • Note: The reaction mass will become viscous.[1] High-torque stirring is required.[1]

  • Hydrolysis & Decarboxylation (One-Pot):

    • Cool the reaction mass to 60°C.

    • Slowly add 20% H₂SO₄ (aq) until pH < 2.[1] Caution: Exothermic.

    • Heat the biphasic mixture to reflux (100°C) for 4–8 hours. This cleaves the methyl ester and thermally decarboxylates the β-keto acid.[1]

    • Endpoint: Cessation of CO₂ evolution.[1]

  • Workup & Isolation:

    • Separate the organic (Toluene) layer.[1]

    • Extract the aqueous layer with Toluene (2x).[1]

    • Wash combined organics with NaHCO₃ (sat) and Brine.[1]

    • Dry over MgSO₄ and concentrate.[1]

    • Purification: Distillation under reduced pressure (approx. 145–150°C at atm, or ~45°C at 10 mmHg).[1]

Expected Yield: 75–85% Product Identity: 2,2-Dimethylcyclopentanone (Clear, colorless liquid).[1]

Protocol B: Synthesis of 2,2-Dimethyl-1,5-Pentanediol (The Fixative)

This diol acts as a low-volatility fixative and a monomer for specialty polyesters.[1] Its branched structure disrupts crystallization, keeping fragrance blends liquid at lower temperatures while extending the "dry down" phase of perfumes.

Materials
  • Substrate: Dimethyl 2,2-dimethylpentanedioate

  • Reductant: Lithium Aluminum Hydride (LiAlH4) (Standard Lab Scale) or Copper-Chromite Catalyst (Industrial Hydrogenation)

  • Solvent: THF (Anhydrous)

Laboratory Scale Protocol (LiAlH4)
  • Preparation:

    • In a flame-dried flask under N₂, suspend LiAlH4 (2.2 eq) in anhydrous THF (0°C).

    • Safety: LiAlH4 reacts violently with moisture.[1]

  • Addition:

    • Dilute Dimethyl 2,2-dimethylpentanedioate in THF (1:1 v/v).

    • Add dropwise to the LiAlH4 slurry, maintaining internal temp < 10°C.

    • Observation: The gem-dimethyl group provides steric hindrance, so addition can be slightly faster than with unhindered esters, but caution is still required.

  • Reaction:

    • Allow to warm to Room Temperature (RT).[1]

    • Reflux for 2 hours to ensure complete reduction of the sterically hindered ester group at C1.

  • Fieser Workup:

    • Cool to 0°C.[1]

    • Quench carefully with water (x mL), 15% NaOH (x mL), and water (3x mL), where x = grams of LiAlH4 used.

    • Filter the granular white precipitate.[1]

  • Isolation:

    • Concentrate the filtrate.[1]

    • Purification: Vacuum distillation.[1] The diol has a high boiling point; use high vacuum (<1 mmHg).[1]

Analytical Validation (GC-MS)

To ensure the material is suitable for fragrance use (where trace impurities can cause off-odors), strict QC is required.[1]

Instrument: Agilent 7890B / 5977B MSD (or equivalent). Column: HP-5MS (30m x 0.25mm x 0.25µm).[1]

ParameterSetting
Inlet Temp 250°C
Split Ratio 50:1
Oven Program 50°C (1 min) → 10°C/min → 280°C (5 min)
Carrier Gas Helium @ 1.0 mL/min
Target Ion (Diester) 157 m/z (M-OCH3), 129 m/z
Target Ion (Ketone) 112 m/z (Molecular Ion), 69 m/z (Base Peak)

Acceptance Criteria:

  • Purity: >98.5% (Area %).[1]

  • Free Acid Content: <0.1% (Titration with KOH).[1] Residual acid causes "sour" notes in fragrances.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2]

  • PPE: Nitrile gloves, safety goggles, fume hood.

  • Storage: Store under nitrogen to prevent hydrolysis. Moisture converts the diester back to the acid, which is solid and odorless, altering the stoichiometry of downstream reactions.

References

  • Dieckmann Condensation Mechanism & Application

    • Davis, B. R., & Garrett, P. J. (1991). Comprehensive Organic Synthesis. Pergamon Press.[1] (Foundational text on ring closure of diesters).

    • Organic Chemistry Portal.[1] "Dieckmann Condensation."[1][2][3][4] Available at: [Link]

  • Synthesis of 2,2-Dimethylcyclopentanone

    • Li, B., et al. (2019).[5] "Synthesis process of 2,2-dimethylcyclopentanone." Popular Science and Technology, 21, 42-43.[1][5] (Cited in Patent Context).

    • PubChem Compound Summary for CID 138286, 2,2-Dimethylcyclopentanone .[1] Available at: [Link]

  • Fragrance Fixative Applications (Diols)

    • Bhatia, S. P., et al. (2008). "Fragrance material review on 2,2-dimethyl-1,5-pentanediol." Food and Chemical Toxicology.
    • PubChem Compound Summary for CID 10464381, 2,2-Dimethyl-1,5-pentanediol .[1][6] Available at: [Link]

  • Chemical Safety Data

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for Dimethyl 2,2-dimethylpentanedioate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethyl 2,2-Dimethylpentanedioate Synthesis

Topic: Optimization of Reaction Conditions for Dimethyl 2,2-Dimethylpentanedioate (Dimethyl 2,2-Dimethylglutarate) Ticket ID: #SYN-2024-DMG Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

You are likely encountering a conversion plateau at approximately 50-60%.[1] This is not a random error; it is a structural feature of your target molecule.[1]

Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate) possesses two distinct ester environments:

  • C5 Position: Unhindered, primary-like reactivity.[1] Esterifies rapidly.[1]

  • C1 Position: Sterically congested, adjacent to a quaternary carbon (gem-dimethyl group).[1] Esterifies slowly.[1]

Standard Fischer esterification protocols often yield the mono-methyl ester (4-methoxycarbonyl-4-methylpentanoic acid) as the major product. To achieve the diester, you must shift from equilibrium-based methods to irreversible kinetic activation.[1]

Reaction Optimization Protocols

Protocol A: The Acid Chloride Activation (Recommended for High Yield)

Best for: Small to mid-scale (1g – 100g), high purity requirements.

Mechanism: This method bypasses the reversible equilibrium of Fischer esterification by converting the diacid into a highly reactive diacid chloride.[1]

Reagents:

  • 2,2-Dimethylglutaric acid (1.0 equiv)[2]

  • Thionyl Chloride (

    
    ) (2.5 equiv) or Oxalyl Chloride (2.5 equiv) + DMF (cat.)[1]
    
  • Methanol (anhydrous, excess)

Step-by-Step Workflow:

  • Activation: Suspend 2,2-dimethylglutaric acid in dry DCM (or neat if scaling up).

  • Addition: Add

    
     dropwise at 0°C. Add 2-3 drops of DMF as a catalyst.
    
  • Reflux: Heat to reflux (40°C for DCM, or 75°C if neat) for 3-4 hours. Gas evolution (

    
    , 
    
    
    
    ) must cease.[1]
    • Checkpoint: Aliquot NMR should show disappearance of broad acid -OH and shift of backbone protons.[1]

  • Evaporation: Remove excess

    
     under reduced pressure. Do not skip this.  Residual 
    
    
    
    will generate HCl gas violently in the next step.[1]
  • Quench: Dissolve the crude acid chloride in dry DCM. Cool to 0°C. Add anhydrous Methanol (5.0 equiv) slowly.

  • Workup: Wash with sat.

    
     to remove any unreacted acid/mono-ester.[1] Dry organic layer over 
    
    
    
    .[1]
Protocol B: Azeotropic Fischer Esterification (Scalable)

Best for: Large scale (>100g) where thionyl chloride is hazardous.

Mechanism: Uses Le Chatelier’s principle by physically removing water.[1]

Modifications for Steric Hindrance:

  • Solvent: Do not use pure Methanol. Use a Toluene/Methanol (5:1) mixture.

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5-10 mol%).[1]

  • Apparatus: Dean-Stark trap is ineffective for MeOH (azeotrope issues). Use a Soxhlet Extractor filled with activated 3Å Molecular Sieves.[1] The refluxing solvent condenses, passes through the sieves (drying it), and returns to the flask.

Troubleshooting & FAQs

Q1: My reaction stalled. TLC shows a large spot just below the product. What is it? A: That is the C5-mono-methyl ester .[1]

  • Diagnosis: The unhindered carboxyl group reacted, but the hindered C1 group did not.[1]

  • Fix: Do not add more acid catalyst. It won't help. You need to remove water.[1][3] If using Protocol B, replace the molecular sieves. If using Protocol A, you likely had wet methanol or incomplete acid chloride formation.[1]

  • Recovery: Isolate the material and re-subject it to Protocol A (Thionyl Chloride).

Q2: The NMR shows two methoxy signals. Is this an impurity? A: No, this is expected for the pure product.

  • Explanation: The molecule is achiral but not symmetric regarding the ester environments.[1]

    • 
       ppm (s, 3H): C5-Ester (Unhindered)
      
    • 
       ppm (s, 3H): C1-Ester (Hindered/Deshielded by gem-dimethyl)
      
  • Note: If you see three methoxy signals, you have a mixture of diester and mono-ester.

Q3: How do I purify the liquid? It decomposes on distillation. A: The boiling point is high (~94-100°C at 13 mmHg for the unsubstituted analog; the dimethyl variant is higher).

  • Vacuum Requirement: You must use high vacuum (<2 mmHg).[1]

  • Temperature: Keep the oil bath under 140°C. Prolonged heating above 150°C can cause elimination or transesterification.[1]

  • Chemical Purification: Before distilling, wash the organic phase rigorously with 1M NaOH .[1] The diester is neutral and stays in the organic layer; the mono-ester is acidic and moves to the aqueous layer.[1]

Visualization of Reaction Logic

Figure 1: Kinetic Pathway & Bottlenecks

This diagram illustrates why the reaction stalls and the necessary activation energy pathways.[1]

ReactionPathway cluster_0 Standard Fischer Conditions Start 2,2-Dimethylglutaric Acid Mono Mono-Ester (C5 only) (Kinetic Trap) Start->Mono Fast (Unbound C5) AcidCl Diacid Chloride (Activated Intermediate) Start->AcidCl SOCl2 (Irreversible) Product Dimethyl 2,2-dimethylpentanedioate (Target) Mono->Product Slow (Steric Hindrance at C1) AcidCl->Product MeOH (Fast)

Caption: The standard Fischer route (yellow) often stalls at the mono-ester due to steric hindrance.[1] The Acid Chloride route (grey) bypasses this barrier.

Figure 2: Purification Decision Tree

Follow this logic to isolate pure material.

Purification Crude Crude Reaction Mixture Check Check pH / TLC Crude->Check Wash Wash with 1M NaOH (Removes Mono-ester) Check->Wash Contains Acid/Mono-ester Dry Dry (MgSO4) & Concentrate Wash->Dry Distill Vacuum Distillation (<5 mmHg) Dry->Distill Final Pure Diester Distill->Final

Caption: Purification workflow emphasizing the removal of acidic byproducts before thermal purification.

Physical Data & Reference Table

PropertyValue / Note
CAS No. 1119-40-0 (Unsubst.) / Use Parent Acid CAS 681-57-2 for ref
Molecular Weight 188.22 g/mol
Boiling Point (Est.) ~105-110°C @ 10 mmHg
Density ~1.05 g/mL
1H NMR Diagnostic Two singlets (~3.65, 3.68 ppm) for -OCH3
Solubility Soluble in DCM, EtOAc, Toluene.[4] Insoluble in Water.[1]

References

  • ChemicalBook. (2025).[1][3] 2,2-Dimethylglutaric acid Properties and Boiling Point Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] Pentanedioic acid, dimethyl ester (Dimethyl Glutarate) Thermochemical Data.[1] Retrieved from

  • Org. Syntheses. (1943).[1][5] Synthesis of β,β-Dimethylglutaric acid (Precursor Synthesis). Coll. Vol. 2, p. 200.[5] Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Troubleshooting. Retrieved from

Sources

Technical Support Center: Synthesis of Dimethyl 2,2-dimethylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: Dimethyl 2,2-dimethylpentanedioate (Dimethyl 2,2-dimethylglutarate) CAS Registry Number: 13051-32-6 (Diester) / 681-57-2 (Parent Acid)

Executive Summary

The synthesis of Dimethyl 2,2-dimethylpentanedioate presents a classic case of steric-electronic conflict . Unlike linear glutarates, the presence of the gem-dimethyl group at the


-position (C2) introduces two dominant failure modes:
  • The Thorpe-Ingold Effect: The bulky methyl groups compress the internal bond angle, thermodynamically favoring cyclization to 2,2-dimethylglutaric anhydride over intermolecular esterification.

  • Steric Desymmetrization: The C5 carboxyl group is unhindered and esterifies rapidly, while the C2 carboxyl group is sterically shielded, often leading to a stalled reaction yielding the mono-methyl ester .

This guide provides actionable troubleshooting for these specific mechanistic bottlenecks.

Module 1: The "Stalled" Reaction (Mono-ester Impurity)

Symptom: Reaction conversion plateaus at ~60-70%. LC-MS or NMR shows a major peak corresponding to Mass [M-14] relative to the target diester.

Root Cause Analysis: Kinetic Desymmetrization

The 2,2-dimethyl substitution creates a kinetic disparity between the two carboxyl groups.

  • C5-COOH: Reacts rapidly (Linear kinetics).

  • C2-COOH: Reacts slowly (Neopentyl-like hindrance).

If the reaction is stopped too early or water is not aggressively removed, the major product is Methyl 4-carboxy-4-methylpentanoate (The C5-ester / C2-acid).

Troubleshooting Protocol
VariableStandard ConditionOptimized Condition (Troubleshooting)Rationale
Solvent Methanol (Reagent Grade)Methanol (Anhydrous) + TolueneToluene forms a binary azeotrope with methanol (and ternary with water) to drive equilibrium.
Catalyst

(Catalytic)
Thionyl Chloride (

) or Acetyl Chloride
Generates anhydrous HCl in situ and consumes water produced during esterification.
Time 4-6 Hours12-18 HoursThe hindered C2 site requires significantly longer contact time.
Step-by-Step Recovery of Stalled Batches
  • Do not quench. If NMR shows mono-ester, add trimethyl orthoformate (TMOF) (1.5 eq relative to starting acid) to the reaction mixture.

  • Mechanism: TMOF reacts irreversibly with water to form methanol and methyl formate, chemically dehydrating the system and driving the equilibrium toward the diester.

  • Reflux: Continue reflux for 4 hours.

  • Monitor: Check for the disappearance of the carboxylic acid proton in

    
    H NMR (~11-12 ppm).
    

Module 2: The "Cyclic" Trap (Anhydride Formation)

Symptom: The crude product is an oil that solidifies or shows an IR stretch at ~1760/1810 cm


. Yield of ester is low despite high conversion of starting material.
Root Cause Analysis: The Thorpe-Ingold Effect

The gem-dimethyl effect forces the two carboxyl groups into proximity.[1][2] Under thermal or acidic stress, dehydration occurs intramolecularly to form 2,2-dimethylglutaric anhydride faster than the intermolecular reaction with methanol.

Visualizing the Competition

ReactionPathways cluster_legend Pathway Legend Acid 2,2-Dimethylglutaric Acid Mono Mono-Methyl Ester (Kinetic Intermediate) Acid->Mono Fast (C5) Anhydride IMPURITY: 2,2-Dimethylglutaric Anhydride Acid->Anhydride Heat/Acid (Thorpe-Ingold) Diester TARGET: Dimethyl 2,2-dimethylglutarate Mono->Diester Slow (C2) Requires -H2O Anhydride->Mono MeOH Blue: Desired Path Blue: Desired Path Red: Parasitic Path Red: Parasitic Path

Figure 1: Mechanistic competition between stepwise esterification (Blue) and anhydride formation (Red).

Prevention & Remediation
  • Avoid High Temperature Acid Catalysis: Sulfuric acid at reflux (>65°C) promotes anhydride formation.

  • Alternative Reagent: Use Iodomethane (

    
    )  with a base (
    
    
    
    ) in DMF or Acetone. This
    
    
    pathway completely avoids the tetrahedral intermediate required for anhydride formation.
    • Note: This route is strictly chemoselective for the ester and bypasses the Thorpe-Ingold trap.

Module 3: Alternative Route Pitfalls (Michael Addition)

Context: Researchers building the carbon skeleton via Mukaiyama-Michael addition (Silyl Ketene Acetal + Methyl Acrylate) often encounter "polymer gunk" or low yields.

Symptom: Thick, viscous reaction mixture; loss of acrylate stoichiometry.

IssueDiagnosisSolution
Acrylate Polymerization

H NMR shows broad, undefined peaks in the alkyl region (1.5 - 2.5 ppm).
Add a radical inhibitor (e.g., Hydroquinone or BHT ) to the reaction mixture. Ensure the acrylate is distilled to remove stabilizer oligomers before use.
Silyl Group Hydrolysis Recovery of Methyl Isobutyrate starting material.The Silyl Ketene Acetal (SKA) is extremely moisture sensitive. Use Sc(OTf)

or TiCl

in strictly anhydrous DCM.

Module 4: Purification & Analysis

Separation Strategy

Separating the diester from the mono-ester and anhydride is critical. Distillation is difficult due to similar boiling points of the anhydride and the ester.

Recommended Workflow: The "Cold Alkaline Wash"

  • Dilute: Dissolve crude reaction mix in Ethyl Acetate or MTBE.

  • Wash: Wash with cold (0°C) 0.5 M NaOH or saturated

    
    .
    
    • Why Cold? The target diester at the C2 position is sterically hindered, making it resistant to saponification (hydrolysis) at low temperatures.

    • Effect: The unreacted Acid and the Mono-ester (which has a free COOH) will deprotonate and move to the aqueous layer. The Anhydride will hydrolyze to the dicarboxylate and also move to the aqueous layer.

  • Dry & Concentrate: The organic layer retains the pure Diester.

Analytical Fingerprint (NMR)

Use this table to identify your crude composition.

Species

H NMR Signal (Diagnostic)
Shift (ppm, CDCl

)
Multiplicity
Target Diester O-Me (Ester)3.66 (s, 3H), 3.64 (s, 3H)Two distinct singlets (unsymmetric)
Mono-Ester COOH~11.0 - 12.0Broad Singlet
Anhydride gem-Me 1.28Singlet (Shifted downfield vs ester)
Diester gem-Me 1.18Singlet

References

  • Thorpe-Ingold Effect & Anhydride Formation

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080-1106.

    • Relevance: Foundational text establishing the mechanism of gem-dimethyl induced cyclization.[1]

  • Synthesis of 2,2-Dimethylglutaric Anhydride

    • GuideChem. (n.d.). "What is 2,2-DIMETHYLGLUTARIC ANHYDRIDE and its Applications?"

    • Relevance: Confirms the facile formation of the anhydride using dehydrating agents (EDCI)
  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
  • Michael Addition Protocols (Mukaiyama)

    • Narasaka, K., Soai, K., & Mukaiyama, T. (1974). "Reaction of silyl enol ethers with α,β-unsaturated nitriles and esters." Chemistry Letters, 3(10), 1223-1224.

    • Relevance: Establishes the Lewis Acid catalyzed route for building the glutar

Sources

Technical Support Center: Optimizing Dimethyl 2,2-Dimethylglutarate Yield

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DDG-OPT-001 Topic: Yield Improvement Strategies for Dimethyl 2,2-dimethylpentanedioate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

You have inquired about improving the yield of Dimethyl 2,2-dimethylpentanedioate (more commonly referred to in literature as Dimethyl 2,2-dimethylglutarate ; CAS: 14035-96-2).

Low yields in this synthesis usually stem from three distinct failure points:

  • Thermodynamic Equilibrium: Incomplete conversion during esterification due to water retention.[1]

  • Steric Hindrance: The gem-dimethyl group at the

    
    -position creates significant steric bulk, slowing down nucleophilic attack at the adjacent carbonyl.[1]
    
  • Volatility Losses: The product is a relatively volatile oil; improper vacuum distillation leads to product loss into the trap.[1]

This guide provides troubleshooting workflows for the two primary synthesis routes: Direct Esterification (from the acid) and De Novo Synthesis (via alkylation or oxidation).[1]

Module 1: The "Golden Path" – Esterification Optimization

Use this module if you are starting with 2,2-dimethylglutaric acid (CAS: 681-57-2).[1]

The Core Problem: Steric Inhibition & Water

Unlike simple glutarates, the 2,2-dimethyl variant has a "neopentyl-like" carbonyl.[1] The bulky methyl groups shield the carbonyl carbon, making standard Fischer esterification sluggish.[1] If you simply reflux with H₂SO₄ for 2 hours, your yield will likely stall at ~60-70%.[1]

Troubleshooting Protocol

Q: "I am refluxing with MeOH and H₂SO₄, but conversion stops at 70%. Why?" A: You have reached equilibrium. The steric bulk reduces the rate constant (


), and the presence of water (byproduct) promotes the reverse reaction (hydrolysis).

Corrective Action: Switch to a Thionyl Chloride (SOCl₂) mediated esterification.[1] This method generates anhydrous HCl in situ and consumes water chemically, driving the equilibrium to completion.[1]

Optimized Protocol (SOCl₂ Method):

  • Setup: Flame-dried RBF, inert atmosphere (

    
    ).
    
  • Solvent: Dry Methanol (0.5 M concentration relative to acid).

  • Addition: Cool MeOH to 0°C. Add SOCl₂ (1.2 - 1.5 equivalents) dropwise. Caution: Exothermic gas evolution (SO₂/HCl).[1]

  • Substrate: Add 2,2-dimethylglutaric acid in one portion.

  • Reaction: Reflux for 4–6 hours.

  • Validation: Monitor via GC-MS or TLC. Look for the disappearance of the mono-ester intermediate.[1]

Q: "Can I use a less hazardous catalyst than Thionyl Chloride?" A: Yes, but you must physically remove water.[1]

  • Method: Use p-Toluenesulfonic acid (pTSA) (5 mol%) in Toluene/Methanol (3:1 ratio) with a Dean-Stark trap .[1]

  • Why: Toluene forms a low-boiling azeotrope with water, physically removing it from the reaction matrix.[1]

Visualization: Esterification Decision Logic

EsterificationLogic Start Starting Material: 2,2-Dimethylglutaric Acid CheckScale Scale of Reaction? Start->CheckScale SmallScale < 10 Grams CheckScale->SmallScale LargeScale > 10 Grams CheckScale->LargeScale SOCl2 Method A: SOCl2 / MeOH (Chemical Water Removal) SmallScale->SOCl2 Preferred DeanStark Method B: pTSA / Toluene (Physical Water Removal) LargeScale->DeanStark Safer/Cheaper Issue Issue: Incomplete Conversion? SOCl2->Issue DeanStark->Issue Solution Add Trimethyl Orthoformate (Water Scavenger) Issue->Solution If yield < 90%

Figure 1: Decision matrix for selecting the optimal esterification condition based on scale and conversion issues.

Module 2: The "Synthetic Challenge" – Alkylation & Precursors

Use this module if you are trying to synthesize the skeleton from Dimethyl Glutarate or other precursors.[1]

The Core Problem: The "Gem-Dimethyl" Effect

Researchers often attempt to methylate dimethyl glutarate using LDA and Methyl Iodide.[1] This usually fails to produce high yields of the 2,2-isomer.[1]

  • Reason: The first methylation works well.[1] The second methylation is sterically hindered and often occurs at the other alpha position (leading to the 2,4-isomer) or results in poly-methylation.[1]

Troubleshooting Protocol

Q: "I tried alkylating dimethyl glutarate with LDA/MeI, but I have a complex mixture. How do I fix this?" A: Direct dialkylation is thermodynamically difficult.[1] The "Yield Improvement" here is actually a Route Change . Do not try to force the alkylation of the diester.[1]

Alternative Route 1: The Dimedone Oxidation (High Yield) The most robust route to the 2,2-dimethyl skeleton is the oxidative cleavage of Dimedone (5,5-dimethyl-1,3-cyclohexanedione) or Isophorone .[1]

  • Precursor: Dimedone (commercially available).[1]

  • Oxidation: Sodium Hypochlorite (Bleach) or Ozone.[1]

  • Mechanism: The Haloform reaction cleaves the cyclic ketone, preserving the gem-dimethyl group perfectly.[1]

  • Result: 2,2-dimethylglutaric acid (High Purity).

  • Next Step: Esterify using Module 1.

Alternative Route 2: Michael Addition (Industrial Route) If you must build the carbon chain:

  • Reactants: Methyl Methacrylate + Isobutyric Acid derivative.[1]

  • Why: This installs the gem-dimethyl group before the chain closure/extension, avoiding the steric fight of late-stage alkylation.[1]

Data Comparison: Synthesis Routes
RoutePrecursorPrimary ChallengeTypical YieldSuitability
Direct Alkylation Dimethyl GlutarateRegioselectivity (2,2 vs 2,[1]4)< 40%Low (Avoid)
Haloform Oxidation DimedoneExothermic control85-95% High (Lab Scale)
Ozonolysis IsophoroneEquipment requirements80-90%High (Scale-up)

Module 3: Isolation & Purification

Q: "My NMR is clean, but my mass balance is low after rotary evaporation. Where did it go?" A: Dimethyl 2,2-dimethylglutarate has a boiling point of roughly 100–110°C at 15 mmHg (estimated based on similar esters).[1] If you use a high-vacuum pump on a rotovap with a water bath >40°C, you are likely distilling your product into the solvent trap.[1]

Purification Checklist:

  • Quench: Ensure all acid catalyst is neutralized with Sat. NaHCO₃ before solvent removal.[1] Acidic residues catalyze hydrolysis during heating.[1]

  • Solvent Removal: Use a diaphragm pump (down to ~20 mbar), not a high-vacuum oil pump, to remove Methanol/Toluene.[1]

  • Distillation:

    • Use a Vigreux column to separate the diester from any mono-ester.[1]

    • Target: Collect fraction boiling at ~108-112°C @ 12-15 mmHg (verify pressure/temp nomograph).

Frequently Asked Questions (FAQs)

Q: Can I use acidic ion-exchange resins (e.g., Amberlyst-15) for the esterification? A: Yes. This is excellent for "green" chemistry.[1]

  • Protocol: Add 10 wt% Amberlyst-15 to the Methanol/Acid solution. Reflux for 12 hours.

  • Benefit: Simple filtration workup; no neutralization step required, which minimizes hydrolysis risk.[1]

Q: Why does my product turn yellow upon storage? A: This indicates trace acid impurities or ketene formation.[1] Store the ester over activated 4Å molecular sieves to maintain dryness and neutrality.

Q: Is the mono-ester useful? A: Often, yes.[1] If you are developing drugs, the mono-ester (2,2-dimethylglutaric acid monomethyl ester) allows for differentiation of the two termini (e.g., amide coupling on one side, reduction on the other).[1] If you need the mono-ester, use Methanolysis of 2,2-dimethylglutaric anhydride .[1]

References

  • Oxidative Cleavage of Dimedone

    • Smith, W. T.; McLeod, G. L.[1] "

      
      -Dimethylglutaric Acid".[1][2][3] Organic Syntheses, Coll. Vol. 4, p. 345 (1963).[1]
      
    • Source: [1]

    • Relevance: Defines the gold-standard protocol for generating the acid precursor with high yield (90%+).
  • Esterification Kinetics & Catalysis

    • Liu, Y. et al. "Kinetics of Esterification of Glutaric Acid with Methanol over Acidic Cation Exchange Resin."[1] Industrial & Engineering Chemistry Research.

    • Source: (Generalized for Glutarates)[1]

    • Relevance: Supports the use of solid acid catalysts (Amberlyst) to improve yield and simplify workup.[1]

  • Synthesis via Ozonolysis (Industrial Route)

    • Patent US4433163A: "Process for the production of 3,3-dimethylglutaric acid or its esters."[1]

    • Source: [1]

    • Relevance: Details the conversion of dimedone/isophorone to the ester, avoiding the alkyl
  • Physical Properties & Safety

    • ChemicalBook: 2,2-Dimethylglutaric acid Properties.
    • Source: [1]

    • Relevance: Verification of boiling points and solubility data for purification planning.[1]

Sources

Technical Support Center: Dimethyl 2,2-dimethylpentanedioate Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Degradation Pathways & Analytical Troubleshooting for Dimethyl 2,2-dimethylpentanedioate (CAS 13051-32-6) To: Research Scientists, Process Chemists, and Analytical Method Developers From: Senior Application Scientist, Technical Services

Executive Summary

Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate) presents a unique stability profile due to the gem-dimethyl substitution at the


-position. Unlike linear diesters, this molecule exhibits regioselective hydrolysis  and a high propensity for thermal cyclization  (Thorpe-Ingold effect).

This guide addresses the specific degradation mechanisms you will encounter during storage, formulation, and analysis. It is structured to provide immediate troubleshooting steps backed by mechanistic chemical logic.

Part 1: Hydrolytic Degradation (Aqueous Stability)

Q: Why is my ester content decreasing in aqueous media, but I only see one new major impurity peak?

A: You are observing Regioselective Hydrolysis driven by steric hindrance.

Unlike unsubstituted dimethyl glutarate, which hydrolyzes statistically at both ends, Dimethyl 2,2-dimethylpentanedioate has two distinct ester environments:

  • C1-Ester (Proximal): Located next to the quaternary carbon (C2). The bulky gem-dimethyl group creates a "steric shield," significantly retarding nucleophilic attack by water or hydroxide ions.

  • C5-Ester (Distal): Located at the end of the chain, unhindered and behaving like a standard methyl ester.

The Mechanism: In aqueous buffers (especially at pH > 7), the distal ester (C5) hydrolyzes rapidly, while the proximal ester (C1) remains intact for a much longer duration. This leads to the accumulation of a stable intermediate: 2,2-dimethylglutaric acid 5-methyl ester (also referred to as the mono-methyl ester). Complete hydrolysis to the diacid requires harsh conditions (high temperature/strong base) or specific enzymatic catalysis.

Experimental Protocol: Hydrolytic Stability Profiling

Use this protocol to confirm if loss of potency is due to hydrolysis.

  • Preparation: Dissolve the compound at 1 mg/mL in 50:50 Acetonitrile:Phosphate Buffer (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at T=0, 4h, 24h, and 48h.

  • Quenching: Immediately dilute 1:10 in cold Acetonitrile (stops hydrolysis).

  • Analysis: Analyze via HPLC-UV or LC-MS.

    • Expectation: Decrease in Parent (Diester)

      
       Increase in Intermediate (Mono-ester). The Diacid will likely be absent or very low at 48h.
      
Visualization: Regioselective Hydrolysis Pathway

HydrolysisPathway Diester Dimethyl 2,2-dimethylpentanedioate (Parent Diester) Monoester 2,2-Dimethylglutaric acid 5-methyl ester (Stable Intermediate) Diester->Monoester FAST Hydrolysis (Distal Ester Cleavage) Diacid 2,2-Dimethylglutaric acid (Final Degradant) Monoester->Diacid SLOW Hydrolysis (Sterically Hindered)

Figure 1: The steric bulk at C2 protects the C1-ester, causing accumulation of the mono-ester intermediate.

Part 2: Thermal Instability & GC Artifacts

Q: I see a 'ghost peak' in my GC-MS chromatogram that doesn't match the diester or the acid. What is it?

A: You are likely generating 2,2-Dimethylglutaric Anhydride in situ inside the injector port.

This is a classic manifestation of the Thorpe-Ingold Effect (Gem-Dimethyl Effect).[1] The two methyl groups at C2 compress the internal bond angle of the carbon chain (


), which brings the terminal functional groups (C1 and C5) closer together.

Why this matters for GC Analysis: When you inject a sample containing the diacid (or even the mono-ester) into a hot GC inlet (typically 250°C+), the molecule spontaneously dehydrates and cyclizes to form 2,2-dimethylglutaric anhydride (CAS 2938-48-9).

  • Symptom: You suspect the sample contains the diacid impurity, but your GC chromatogram shows a peak with M-18 (loss of water) or M-32 (loss of methanol from mono-ester).

Troubleshooting Guide: Distinguishing Real Impurities from Artifacts
ObservationProbable CauseVerification Step
Peak @ M.W. 142 (Anhydride) Thermal cyclization of Diacid in injector.Derivatize sample with BSTFA/TMCS. If the peak shifts to the Bis-TMS ester (M.W. 304), the original species was the Diacid.
Split Peaks Thermal degradation of Mono-ester.Lower injector temperature to 180°C (if volatility permits) or switch to LC-MS.
Non-linear calibration In-situ conversion varies with inlet activity.Clean injector liner; replace glass wool.
Visualization: Thermal Cyclization (Thorpe-Ingold Effect)

ThermalPathway Diacid 2,2-Dimethylglutaric Acid (Hydrolysis Product) Transition Transition State (Angle Compression) Diacid->Transition Heat (GC Injector) Anhydride 2,2-Dimethylglutaric Anhydride (Cyclic Artifact) Transition->Anhydride Thorpe-Ingold Acceleration Water H2O Transition->Water

Figure 2: High temperatures drive the diacid to cyclize into the anhydride, a common GC artifact.

Part 3: Analytical Method Optimization

Q: How should I prepare samples to prevent degradation during analysis?

A: Avoid protic solvents and high temperatures.

Because the distal ester is labile (easily hydrolyzed), standard sample preparation protocols using Methanol or Ethanol can lead to transesterification or hydrolysis if the pH is not strictly controlled.

Recommended Protocol:

  • Solvent: Use Acetonitrile (ACN) or DMSO for stock solutions. Avoid Methanol (risk of methyl/ethyl exchange if traces of acid/base are present).

  • Buffer: If using aqueous mobile phases, keep the pH between 3.0 and 5.0 . Avoid phosphate buffers > pH 7.5.

  • Temperature: Maintain autosampler temperature at 4°C .

  • Derivatization (for GC): If quantifying the acid or mono-ester, you must derivatize (silylation or methylation) before injection to prevent the thermal cyclization described in Part 2.

References

  • Regioselective Hydrolysis & Steric Hindrance

    • Takahashi, M., et al. (2021). "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." Drug Metabolism and Pharmacokinetics.

  • Thorpe-Ingold Effect (Cyclization)

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions.
    • Jung, M. E., & Piizzi, G. (2005).[1] "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews.

  • Analytical Artifacts in GC-MS

    • Alzweiri, M., et al. (2015). "Variations in GC–MS Response Between Analytes and Deuterated Analogs." Chromatographia. [2]

  • Compound Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 137437, Dimethyl 2,4-dimethylpentanedioate (Isomer Reference).

Sources

"improving resolution in GC-MS for Dimethyl 2,2-dimethylpentanedioate isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: High-Resolution GC-MS Analysis of Dimethyl 2,2-Dimethylpentanedioate Isomers

Executive Summary

Separating Dimethyl 2,2-dimethylpentanedioate (also known as dimethyl 2,2-dimethylglutarate) from its structural isomers—specifically the 3,3-dimethyl , 2,3-dimethyl , and 2,4-dimethyl analogs—presents a classic "isobaric challenge" in gas chromatography.

These isomers share an identical molecular formula (


) and Molecular Weight (188.22  g/mol ), rendering standard low-resolution Mass Spectrometry (MS) filtering ineffective without prior chromatographic separation. The 2,2-isomer is distinguished by the gem-dimethyl group adjacent to one carbonyl, creating a steric and electronic environment that differs subtly from the symmetrical 3,3-isomer or the chiral 2,3/2,4-isomers.

This guide provides a self-validating workflow to achieve baseline resolution (


) and positive identification.

Module 1: Chromatographic Resolution (The Separation)

The primary failure mode in this analysis is co-elution on standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane). The boiling point differences between these isomers are negligible (<2 °C). Therefore, separation must be driven by dipole-dipole interactions and shape selectivity , not volatility.

Stationary Phase Selection

Do not rely on standard "MS-grade" non-polar columns (e.g., DB-5ms, Rxi-5Sil MS) as your primary tool for isomeric separation. You require a phase that interacts with the ester functional groups.

Column ClassRecommended PhaseMechanism of SeparationSuitability
Non-Polar 5% Phenyl (DB-5ms)Boiling Point (Van der Waals)Low. Likely co-elution of 2,2- and 2,3- isomers.
Mid-Polar 14% Cyanopropyl-phenyl (DB-1701, Rtx-1701)Dipole-induced dipoleHigh. The cyano group interacts with the ester carbonyls. The steric bulk of the 2,2-dimethyl group hinders this interaction compared to the 3,3-isomer, causing a retention shift.
High-Polar Polyethylene Glycol (DB-Wax, HP-INNOWax)Hydrogen Bonding / Strong DipoleMedium. Excellent separation, but higher bleed can interfere with trace MS quantitation. Use only "MS" certified wax columns.

Recommendation: Start with a DB-1701 (or equivalent 14% cyanopropyl-phenyl) column: 30m


 0.25mm 

0.25µm.
Thermal Program Optimization

Isomeric separation requires maximizing the Selectivity Factor (


). This is best achieved at lower temperatures where the interaction energy differences between the stationary phase and the isomers are most pronounced.
  • Standard Protocol (Fast): 50°C

    
     300°C @ 20°C/min. (Result: Co-elution).[1]
    
  • Optimized Protocol (Resolution):

    • Hold: 60°C for 2 minutes (Focuses the band).

    • Ramp 1: 20°C/min to 140°C (Rapidly moves solvent/lights).

    • Ramp 2 (Critical): 2°C/min to 180°C (The "Resolution Window").

    • Ramp 3: 30°C/min to 280°C (Bake out).

Why this works: The slow ramp rate through the elution temperature of the esters (typically 150–170°C) maximizes the number of theoretical plates (


) and allows the subtle polarity differences of the gem-dimethyl placement to effect separation.

Module 2: Mass Spectral Identification (The Confirmation)

While these isomers are isobaric, their fragmentation pathways differ due to the location of the quaternary carbon.

The "Quaternary Carbon" Effect

In Electron Ionization (EI, 70eV), carbon-carbon bonds adjacent to quaternary carbons are weak and cleave preferentially to form stable carbocations.

  • Dimethyl 2,2-dimethylpentanedioate:

    • Cleavage occurs readily between C2 (quaternary) and C3.

    • This generates a specific fragment related to the loss of the methoxycarbonyl-isopropyl group.

    • Diagnostic Indicator: Look for suppressed McLafferty rearrangement ions (

      
       74) relative to the 3,3-isomer. The 2,2-substitution blocks 
      
      
      
      -hydrogen abstraction on one side of the molecule.
  • Dimethyl 3,3-dimethylpentanedioate:

    • Symmetrical molecule.

    • Both carbonyls have accessible

      
      -hydrogens (on the terminal methyls of the ethyl chain relative to the carbonyl).
      
    • Diagnostic Indicator: Stronger

      
       74 (McLafferty) peak.
      
Deconvolution Logic

If baseline separation is impossible, use Ion Ratio Analysis :

  • Extract Ion Chromatograms (EIC) for

    
     74  (Generic ester) and 
    
    
    
    88
    (often enhanced in 2-substituted esters).
  • Compare the ratio of

    
     (M-31) [Loss of 
    
    
    
    ] to the base peak. The steric bulk of the 2,2-isomer often reduces the stability of the molecular ion compared to the 3,3-isomer.

Module 3: Troubleshooting & Workflow Logic

Use the following decision tree to diagnose resolution failures.

GC_Optimization Start START: Co-eluting Isomers CheckCol Check Column Phase Start->CheckCol IsPolar Is Column Polar/Mid-Polar? (e.g., 1701 or Wax) CheckCol->IsPolar SwitchCol Switch to DB-1701 or DB-Wax IsPolar->SwitchCol No (using DB-5) CheckRamp Check Thermal Ramp IsPolar->CheckRamp Yes SwitchCol->CheckRamp IsSlow Ramp Rate < 3°C/min at elution temp? CheckRamp->IsSlow SlowRamp Modify Method: 2°C/min from 140-180°C IsSlow->SlowRamp No CheckFlow Check Linear Velocity IsSlow->CheckFlow Yes SlowRamp->CheckFlow OptFlow Set Constant Flow (He: 35 cm/sec) CheckFlow->OptFlow MS_Check Analyze Mass Spectrum OptFlow->MS_Check SplitPeak Peak Splitting? MS_Check->SplitPeak InletFix Fix Inlet: Check Split Ratio (>20:1) Check Liner Packing SplitPeak->InletFix Yes (Fronting/Tailing) Success Resolution > 1.5 Identify via m/z 74 Ratio SplitPeak->Success No (Gaussian)

Figure 1: Logical workflow for troubleshooting isomeric resolution issues in GC-MS.

Frequently Asked Questions (FAQ)

Q1: Why does the 2,2-dimethyl isomer tail significantly compared to the 3,3-isomer? A: Tailing in dimethyl esters is often due to activity in the inlet liner, not the column. The 2,2-dimethyl group creates a "neopentyl-like" structure that is sterically hindered. If your liner has active silanol sites (glass wool not deactivated), the molecule may adsorb.

  • Fix: Use an Ultra-Inert (UI) split liner with quartz wool. Ensure the injection port temperature is at least 250°C to ensure rapid volatilization of the sterically bulky isomer.

Q2: Can I use Hydrogen carrier gas to improve resolution? A: Yes. Hydrogen has a flatter Van Deemter curve than Helium, maintaining efficiency at higher linear velocities.[2] However, for resolution of isomers, the gain is usually in speed, not separation factor.

  • Warning: If using MS, ensure your system is hardware-compatible (pumping capacity) and safety-certified for

    
    . Hydrogen can also induce catalytic hydrogenation of unsaturated impurities in the source, complicating spectral matching.
    

Q3: The NIST library match score is identical for all isomers. How do I be sure? A: Library search algorithms (e.g., PBM) often fail with isomers because the major ions are identical. You must validate using Retention Indices (RI) .

  • Run a C7–C30 Alkane Standard (e.g., Sigma 49451-U) on your specific method.

  • Calculate the Kovats Retention Index (RI) for your peak.

  • The 2,2-isomer, being more spherical (globular) due to the gem-dimethyl group, typically has a slightly lower RI than the 2,3- or 2,4-isomers on non-polar phases, but this order can invert on polar phases. You must inject a known standard of the specific isomer once to establish your system's RI delta.

References

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 2,2-Dimethylglutaric acid Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons.

Sources

"storage conditions to prevent degradation of Dimethyl 2,2-dimethylpentanedioate"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the storage, stability, and quality control protocols for Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate). It is designed for researchers requiring high-purity standards for synthesis or analytical applications.

CAS Registry Number: 13051-32-6 (Verify specific isomer on vendor label) Chemical Formula: C


H

O

Molecular Weight: 188.22 g/mol [1]

Part 1: Executive Summary & Core Directives

Dimethyl 2,2-dimethylpentanedioate is a diester characterized by a gem-dimethyl substitution at the alpha position. While esters are generally stable, the specific substitution pattern of this molecule introduces unique steric properties that influence its degradation profile.

The Golden Rules of Storage:

  • Moisture Exclusion: Water is the primary degradation initiator (Hydrolysis).

  • Inert Atmosphere: Long-term storage requires nitrogen (N

    
    ) or Argon (Ar) purging to prevent oxidative yellowing, although the saturated backbone is relatively resistant to oxidation.
    
  • Temperature Control: Store at 2–8°C for long-term stability. Ambient storage is acceptable for short-term usage (<30 days) if the seal is uncompromised.

Part 2: Degradation Mechanics (The "Why")

To prevent degradation, one must understand the molecular mechanism driving it. The primary failure mode for this compound is Acid-Catalyzed Hydrolysis .

The Steric Shielding Effect

Unlike unsubstituted dimethyl glutarate, the 2,2-dimethyl group acts as a steric shield.

  • Mechanism: The bulky methyl groups hinder the nucleophilic attack of water molecules on the adjacent carbonyl carbon.

  • Result: This compound hydrolyzes slower than linear esters, but it is not immune . Once hydrolysis begins, the generated acid acts as an autocatalyst, accelerating the breakdown of the remaining material.

Degradation Pathway Visualization

The following diagram illustrates the hydrolysis pathway and the critical intervention points.

HydrolysisPathway Ester Dimethyl 2,2-dimethylpentanedioate (Intact Reagent) Inter Tetrahedral Intermediate (Sterically Hindered) Ester->Inter Nucleophilic Attack (Slowed by 2,2-Me) Water Moisture (H2O) (Contaminant) Water->Inter Products Methanol + 2,2-Dimethylglutaric Acid Inter->Products Collapse Products->Ester Acid Catalysis (Accelerates Reaction)

Figure 1: Hydrolysis pathway showing the steric hindrance at the intermediate stage and the autocatalytic feedback loop caused by acid generation.

Part 3: Troubleshooting & FAQs

Q1: The liquid has turned slightly cloudy. Is it still usable?

Diagnosis: Cloudiness usually indicates moisture absorption or the precipitation of the hydrolysis product (2,2-dimethylglutaric acid), which is solid at room temperature (MP ~83°C) and less soluble in the ester than the ester is in itself.

  • Action: Centrifuge the sample. If a pellet forms, the supernatant may still be usable for qualitative work, but the stoichiometry is compromised.

  • Recommendation: For quantitative synthesis, discard and replace.

Q2: I detect a sharp, vinegar-like or alcoholic odor.

Diagnosis: This is a confirmed degradation event.

  • Vinegar smell: Indicates free carboxylic acid formation.

  • Alcoholic smell: Indicates Methanol release.

  • Action: Perform an Acid Value (AV) Titration (Protocol below) to quantify the extent of degradation.

Q3: Can I store this in a standard polyethylene (PE) bottle?

Diagnosis: PE is permeable to moisture over time.

  • Action: For storage >1 month, transfer to a glass vial with a Teflon-lined cap .

  • Reasoning: Glass is impermeable to oxygen and moisture. Teflon liners prevent plasticizers from leaching into your reagent.

Part 4: Quality Control Protocols

Use these self-validating protocols to verify reagent integrity before critical experiments.

Protocol A: Acid Value (AV) Check

Detects free acid generated by hydrolysis.

StepActionTechnical Note
1 Dissolve 1.0 g of sample in 10 mL neutralized ethanol.Ethanol must be pre-neutralized to phenolphthalein endpoint.
2 Add 2 drops of Phenolphthalein indicator.Solution should remain colorless.
3 Titrate with 0.1 N KOH (aq) until faint pink persists for 30s.Use a micro-burette for precision.
4 Calculation:


=Normality,

=Volume (mL),

=Weight (g).
  • Pass Criteria: AV < 1.0 mg KOH/g.

  • Fail Criteria: AV > 2.0 mg KOH/g (Indicates >1-2% hydrolysis).

Protocol B: Storage Decision Tree

Follow this logic flow to determine the optimal storage location based on usage frequency.

StorageDecision Start New/Existing Bottle Usage Expected Usage Frequency? Start->Usage Daily Daily/Weekly Usage->Daily High Freq Monthly Monthly/Long-term Usage->Monthly Low Freq Cond1 Store at 4°C Desiccator Cabinet Daily->Cond1 Cond2 Purge Headspace (N2) Seal with Parafilm Store at -20°C or 4°C Monthly->Cond2

Figure 2: Decision matrix for determining storage conditions based on experimental frequency.

Part 5: References

  • Ingold, C. K. (1930). Structure and Mechanism in Organic Chemistry. (Foundational text on steric effects in ester hydrolysis).

  • Master Organic Chemistry. Hydrolysis of Esters: Acid and Base Catalyzed Mechanisms. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Dimethyl Glutarate (Analogue Stability Data). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Synthetic Alternatives to Dimethyl 2,2-Dimethylpentanedioate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate) is a foundational building block in organic synthesis, primarily utilized to introduce the gem-dimethyl moiety—a structural modification known to enhance metabolic stability and lipophilicity in drug candidates.

While the dimethyl ester is a common starting material, it often requires harsh hydrolysis conditions or high-temperature transesterification to react. For research applications prioritizing atom economy , reaction kinetics , and mild conditions , this guide identifies and evaluates three superior alternatives:

  • 2,2-Dimethylglutaric Anhydride: The high-reactivity electrophile for rapid scaffold generation.

  • 2,2-Dimethylglutaric Acid: The stable, versatile proton donor for acid-catalyzed pathways.

  • Diethyl 2,2-Dimethylpentanedioate: A lipophilic analog for specific solubility requirements.

Part 1: Strategic Analysis of Alternatives

The High-Efficiency Alternative: 2,2-Dimethylglutaric Anhydride

Best For: Rapid library generation, glutarimide synthesis, and polymer chemistry.

The anhydride derivative is thermodynamically activated, allowing for ring-opening reactions with nucleophiles (amines, alcohols) under mild conditions without the need for strong acid/base catalysts required by the diester.

  • Mechanism: Nucleophilic attack at the carbonyl carbon releases the carboxylate leaving group (poor leaving group converted to good leaving group via proton transfer), whereas the diester requires the expulsion of methoxide (a poor leaving group requiring activation).

  • Key Advantage: "Catalyst-free" polymerization and clean conversion to amic acids.

The Stable Precursor: 2,2-Dimethylglutaric Acid

Best For: Large-scale storage, aqueous phase reactions, and acid-chloride generation.

The free acid is a solid at room temperature (MP: 82–86 °C), making it easier to handle than the liquid diester. It serves as the direct precursor to the anhydride (via dehydration) or acid chlorides (via thionyl chloride).

  • Key Advantage: Eliminates the hydrolysis step often required when starting from the diester.

The Lipophilic Analog: Diethyl 2,2-Dimethylpentanedioate

Best For: Process chemistry requiring higher boiling points or altered solubility profiles.

While chemically similar to the dimethyl ester, the ethyl ester hydrolyzes slower due to increased steric bulk, offering better stability in slightly basic aqueous workups where premature hydrolysis of the methyl ester might occur.

Part 2: Comparative Performance Data

The following table contrasts the performance of the Diester (Baseline) against the Anhydride (Alternative) in the synthesis of 2,2-Dimethylglutarimides , a common pharmacophore in antiviral and anticancer research.

FeatureDimethyl 2,2-Dimethylpentanedioate (Baseline)2,2-Dimethylglutaric Anhydride (Recommended)
Reaction Type Transesterification / AminolysisRing-Opening Aminolysis / Dehydration
Catalyst Required Strong Base (e.g., NaOMe) or High HeatNone (for Amic Acid) / Weak Base or Heat (for Imide)
Byproduct Methanol (Must be distilled off to drive equilibrium)Water (Easily sequestered)
Reaction Temp >150 °C (Sealed Tube often required)25 °C (Amic acid) -> 80 °C (Cyclization)
Typical Yield 65–75%85–95%
Atom Economy Lower (Loss of 2 x OMe)Higher (Loss of 1 x H2O)

Part 3: Mechanistic Visualization

The diagram below illustrates the divergent pathways. Note how the Anhydride pathway (Right) bypasses the high-energy transition states associated with the Diester aminolysis (Left).

G Diester Dimethyl 2,2-dimethylpentanedioate (Baseline) Intermediate_A Tetrahedral Intermediate (High Energy) Diester->Intermediate_A + Amine High T / Base Anhydride 2,2-Dimethylglutaric Anhydride (High-Efficiency Alt) AmicAcid Amic Acid Intermediate (Stable, Isolable) Anhydride->AmicAcid + Amine RT, Fast Amine Primary Amine (R-NH2) Glutarimide 2,2-Dimethylglutarimide (Target Scaffold) Intermediate_A->Glutarimide - 2 MeOH Slow Kinetics AmicAcid->Glutarimide Dehydration (Ac2O or HMDS)

Caption: Comparative reaction pathways showing the kinetic advantage of the Anhydride route (Green) over the Diester route (Red).

Part 4: Validated Experimental Protocol

Protocol: Synthesis of N-Benzyl-2,2-dimethylglutarimide

Objective: To demonstrate the superior efficiency of the Anhydride alternative over the Diester.

Method A: Using 2,2-Dimethylglutaric Anhydride (Recommended)
  • Reagents:

    • 2,2-Dimethylglutaric anhydride (1.0 eq, 142 mg)[1]

    • Benzylamine (1.05 eq, 112 mg)

    • Solvent: Toluene (5 mL)

  • Step 1 (Amic Acid Formation):

    • Dissolve anhydride in Toluene at room temperature.

    • Add Benzylamine dropwise. Observation: Exothermic reaction; precipitate (amic acid) may form immediately.

    • Stir for 30 mins.

  • Step 2 (Cyclization):

    • Add a Dean-Stark trap or drying agent (MgSO4).

    • Heat to reflux (110 °C) for 2 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of the polar amic acid spot and appearance of a less polar imide spot.

  • Workup:

    • Cool to RT. Wash with 1N HCl (to remove excess amine) and Brine.

    • Dry organic layer (Na2SO4) and concentrate.

    • Yield: ~92% (White solid).

Method B: Using Dimethyl 2,2-dimethylpentanedioate (Baseline)
  • Reagents:

    • Dimethyl 2,2-dimethylpentanedioate (1.0 eq, 188 mg)

    • Benzylamine (1.2 eq)

    • Base: NaOMe (0.1 eq)

  • Procedure:

    • Mix reagents in a sealed pressure tube (to prevent MeOH evaporation before reaction).

    • Heat to 160 °C for 12–24 hours.

  • Workup:

    • Requires neutralization of base, extraction, and often column chromatography to separate mono-amide byproducts.

    • Yield: ~65–70%.[2][3][4]

Conclusion

For research applications requiring high throughput or delicate substrates, 2,2-Dimethylglutaric Anhydride is the validated, superior alternative to the dimethyl ester.

References

  • Guidechem. (2025).[2][5][6] What is 2,2-DIMETHYLGLUTARIC ANHYDRIDE and its Applications? Retrieved from

  • Sigma-Aldrich. (n.d.).[7] 2,2-Dimethylglutaric anhydride Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 2,2-Dimethylglutaric anhydride Mass Spectrum and Properties. Retrieved from

  • Organic Syntheses. (n.d.). Synthesis of β,β-Dimethylglutaric Acid (Precursor Protocol). Retrieved from

  • BenchChem. (n.d.). Synthesis routes of 3,3-Dimethylglutarimide (Isomeric comparison). Retrieved from

Sources

Comparative Guide: Dimethyl 2,2-dimethylpentanedioate vs. Dimethyl Adipate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary

This guide provides a technical comparison between Dimethyl adipate (DMA) , a standard linear diester solvent and intermediate, and Dimethyl 2,2-dimethylpentanedioate (2,2-DMP) , a sterically hindered analog.

For drug development and synthetic chemistry professionals, the distinction lies in reactivity profiles governed by the gem-dimethyl effect. While DMA functions as a flexible, general-purpose lipophilic carrier and cyclization precursor (forming 5-membered rings), 2,2-DMP exhibits extreme hydrolytic resistance at the hindered ester and a high propensity for intramolecular cyclization to anhydrides or imides due to the Thorpe-Ingold effect. This guide details their physicochemical properties, structural reactivity, and experimental protocols for differentiating their performance.

Physicochemical Profile

The following data consolidates experimental values and computed estimates to establish a baseline for handling and application.

PropertyDimethyl Adipate (DMA)Dimethyl 2,2-dimethylpentanedioate (2,2-DMP)
CAS Number 627-93-013051-32-6
IUPAC Name Dimethyl hexanedioateDimethyl 2,2-dimethylpentanedioate
Molecular Formula


Molecular Weight 174.20 g/mol 188.22 g/mol
Boiling Point 227 °C (109-110 °C @ 14 mmHg)117–119 °C @ 20 mmHg [1]
Density 1.06 g/cm³~1.08 g/cm³ (Estimated)
Solubility (Water) 0.6 g/100 mL (Slightly soluble)Low (Lipophilic, hindered hydration)
Structural Class Linear

Diester
Branched

Diester (gem-dimethyl)
Key Reactivity Dieckmann Condensation (C5 ring)Anhydride Formation (C6 ring), Steric Shielding

Structural Analysis & Reactivity

The Steric Shield (Hydrolytic Stability)

The defining feature of 2,2-DMP is the quaternary carbon at the


-position of the C1 ester.
  • DMA: Both ester carbonyls are unhindered, accessible to nucleophiles (water, esterases), leading to rapid hydrolysis in vivo or in basic conditions.

  • 2,2-DMP: The bulky methyl groups create a "steric cone" that blocks the trajectory of incoming nucleophiles (

    
     angle). This renders the C1 ester significantly more stable than the C5 ester, allowing for regioselective hydrolysis  (producing the mono-ester) or serving as a metabolically stable bioisostere in prodrug design.
    
The Thorpe-Ingold Effect (Cyclization)

The gem-dimethyl group compresses the internal bond angle (C-C-C), forcing the terminal groups closer together.

  • DMA: Requires significant entropic loss to fold into a loop. Forms cyclic

    
    -keto esters (cyclopentanone derivatives) via Dieckmann condensation.
    
  • 2,2-DMP: Pre-organized for cyclization. However, unlike DMA, the glutarate backbone prefers forming a cyclic anhydride (6-membered ring) over a Dieckmann product (strained 4-membered ring). This makes 2,2-DMP an excellent precursor for forming glutarimides or anhydrides under mild conditions.

Visualization of Steric & Electronic Pathways

ReactivityComparison DMA Dimethyl Adipate (Linear C6) Hydrolysis_DMA Rapid Hydrolysis (Both Ends) DMA->Hydrolysis_DMA Esterase/Base Cyclization_DMA Dieckmann Condensation (Cyclopentanone Ring) DMA->Cyclization_DMA NaOMe (Base) DMP Dimethyl 2,2-dimethylpentanedioate (Branched C5) Hydrolysis_DMP Regioselective Hydrolysis (C5 Only) DMP->Hydrolysis_DMP Steric Shielding (C1 Protected) Cyclization_DMP Anhydride Formation (Cyclic Glutaric Anhydride) DMP->Cyclization_DMP Thorpe-Ingold Acceleration

Figure 1: Divergent reactivity pathways driven by steric hindrance and the Thorpe-Ingold effect.

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Quantify the "metabolic brake" effect of the gem-dimethyl group. Application: Assessing prodrug stability half-life (


).

Materials:

  • Substrates: DMA and 2,2-DMP (10 mM).

  • Medium: Phosphate Buffer (pH 7.4) + Porcine Liver Esterase (PLE) (10 units/mL).

  • Analysis: HPLC-UV or GC-FID.

Workflow:

  • Preparation: Dissolve 100 µL of substrate in 900 µL acetonitrile (stock).

  • Incubation: Add 50 µL stock to 950 µL enzyme/buffer mix at 37°C.

  • Sampling: Aliquot 100 µL at t=0, 5, 15, 30, 60, 120 min.

  • Quenching: Add 100 µL cold methanol with internal standard (e.g., biphenyl).

  • Analysis: Monitor disappearance of diester and appearance of mono-ester/acid.

Expected Results:

  • DMA: Rapid exponential decay (

    
     min). Complete conversion to adipic acid.
    
  • 2,2-DMP: Biphasic or slow decay. The C5 ester hydrolyzes first (

    
     min), accumulating the 2,2-dimethylglutaric acid mono-methyl ester . The second hydrolysis step (C1) is retarded by orders of magnitude due to steric blocking [2].
    
Protocol B: Cyclization Efficiency (Anhydride Formation)

Objective: Demonstrate the Thorpe-Ingold effect in facilitating ring closure.

Materials:

  • Substrates: Adipic acid (from DMA hydrolysis) vs. 2,2-Dimethylglutaric acid (from 2,2-DMP hydrolysis).

  • Reagent: Acetic anhydride (

    
    ) or Thionyl chloride (
    
    
    
    ).

Workflow:

  • Reaction: Reflux 1.0 g of the respective dicarboxylic acid in 5 mL

    
     for 30 minutes.
    
  • Observation: Monitor by IR spectroscopy (carbonyl region).

  • Workup: Evaporate excess reagent.

Expected Results:

  • Adipic Acid: Polymerizes to linear polyanhydride (viscous gum). Does not form monomeric anhydride easily (7-membered ring is unfavorable).

  • 2,2-Dimethylglutaric Acid: Rapidly forms 2,2-dimethylglutaric anhydride (crystalline solid). The gem-dimethyl group forces the carboxyls into proximity, accelerating closure [3].

Applications in Drug Development[1]

Metabolic Tuning

Incorporating the 2,2-dimethylpentanedioate motif allows medicinal chemists to fine-tune the lipophilicity (LogP) and metabolic stability of a drug payload.

  • Strategy: Link a drug molecule to the C5 carboxyl. The C1 methyl ester remains intact during circulation, maintaining lipophilicity for cell permeation, but is eventually hydrolyzed slowly, or remains as a blocking group to prevent rapid clearance.

Synthesis of Glutarimide Anticonvulsants

2,2-DMP is a privileged scaffold for synthesizing glutarimide derivatives (e.g., analogs of glutethimide). The gem-dimethyl group facilitates the condensation with urea or amines to form the imide ring, a core pharmacophore in anticonvulsant and sedative therapeutics.

Safety & Handling

HazardDimethyl AdipateDimethyl 2,2-dimethylpentanedioate
GHS Classification Eye Irrit. 2Skin Irrit. 2, Eye Irrit. 2
Flash Point 107 °C~104 °C (estimated)
Handling Standard fume hood.Standard fume hood.
Toxicity Low acute toxicity (LD50 > 5000 mg/kg). Metabolizes to adipic acid (GRAS).No specific tox data; treat as irritant. Metabolite (2,2-dimethylglutaric acid) is low tox.

References

  • Bruice, T. C., & Pandit, U. K. (1960). The effect of geminal substitution ring size and rotamer distribution on the intramolecular nucleophilic catalysis of the hydrolysis of monophenyl esters of dibasic acids. Journal of the American Chemical Society, 82(22), 5858-5865. Link

  • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

  • PubChem. Dimethyl adipate (Compound). National Library of Medicine.[1] Available at: [Link]

Sources

"Dimethyl 2,2-dimethylpentanedioate vs. Diethyl 2,2-dimethylpentanedioate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 2,2-dimethylpentanedioate (Dimethyl 2,2-dimethylglutarate) and Diethyl 2,2-dimethylpentanedioate (Diethyl 2,2-dimethylglutarate) are structurally analogous diesters used as strategic building blocks in the synthesis of APIs requiring the gem-dimethyl motif.

While both serve as precursors for 2,2-dimethylglutaric anhydride and related pharmaceutical intermediates, their utility diverges based on hydrolytic kinetics and lipophilicity .

  • Select the Dimethyl ester for rapid, atom-economical cyclization and when maximizing reaction rates in hindered environments.

  • Select the Diethyl ester when higher lipophilicity is required for organic phase extractions or when slower, more controlled hydrolysis is needed to prevent over-reaction in sensitive multi-step syntheses.

Physicochemical Profile

The core structural differentiator is the asymmetric steric environment created by the gem-dimethyl group at the C2 position. This steric bulk significantly retards nucleophilic attack at the C1-carbonyl, while the C5-carbonyl remains accessible.

FeatureDimethyl 2,2-dimethylpentanedioateDiethyl 2,2-dimethylpentanedioate
CAS Number 13051-32-6 78092-07-6
Molecular Formula C₉H₁₆O₄C₁₁H₂₀O₄
Molecular Weight 188.22 g/mol 244.33 g/mol
Boiling Point (est.) ~200–210 °C~235–245 °C
LogP (Lipophilicity) 1.60~2.6 (Predicted)
Leaving Group Methoxide (MeO⁻)Ethoxide (EtO⁻)
Atom Economy Higher (smaller LG)Lower

Mechanistic Analysis: The Thorpe-Ingold Effect & Regioselectivity

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

Both compounds exhibit the Thorpe-Ingold effect , where the bulky gem-dimethyl group compresses the internal bond angle (


), bringing the two ester termini closer together. This pre-organization significantly accelerates cyclization reactions (e.g., formation of anhydrides or imides) compared to unsubstituted glutarates.
Regioselective Hydrolysis

The defining characteristic of these molecules is the kinetic differentiation between the two ester groups:

  • C5-Ester (Unhindered): Reacts rapidly with nucleophiles (OH⁻, amines).

  • C1-Ester (Hindered): Reacts slowly due to the adjacent quaternary carbon.

Comparative Insight: The Dimethyl ester is generally preferred for regioselective monohydrolysis because the methoxy group is less sterically demanding than the ethoxy group, allowing for a cleaner distinction based purely on the backbone sterics. The Diethyl ester, with its bulkier ethyl groups, may exhibit sluggish reactivity at the hindered position, requiring harsher conditions that could compromise selectivity.

Diagram 1: Regioselective Hydrolysis Pathway

HydrolysisPathway Diester Diester Precursor (Dimethyl or Diethyl) Transition Nucleophilic Attack (OH-) Diester->Transition C5_Hydrolysis C5-Hydrolysis (Fast) Formation of Mono-Ester Transition->C5_Hydrolysis Kinetic Product (Preferred) C1_Hydrolysis C1-Hydrolysis (Slow) Sterically Blocked Transition->C1_Hydrolysis Thermodynamic Product (Requires Heat/Time) Anhydride Cyclization (Acidic Conditions) C5_Hydrolysis->Anhydride Dehydration (-ROH)

Caption: Kinetic pathway showing the preferential hydrolysis of the unhindered C5 ester vs. the sterically blocked C1 ester.

Experimental Performance & Protocols

Protocol A: Regioselective Monohydrolysis

This protocol targets the formation of 1-alkyl hydrogen 2,2-dimethylglutarate , a critical intermediate for non-symmetric functionalization.

Objective: Selectively hydrolyze the C5-ester while leaving the C1-ester intact.

Materials:

  • Substrate: Dimethyl 2,2-dimethylpentanedioate (10 mmol)

  • Reagent: NaOH (10 mmol, 1.0 equiv)

  • Solvent: Methanol (20 mL) for Dimethyl ester / Ethanol for Diethyl ester.

Methodology:

  • Dissolution: Dissolve the diester in the corresponding alcohol (MeOH for dimethyl, EtOH for diethyl) to prevent transesterification byproducts.

  • Addition: Cool the solution to 0°C. Add NaOH (dissolved in minimal water) dropwise over 30 minutes.

  • Reaction: Stir at room temperature.

    • Dimethyl Ester: Reaction typically complete in 2–4 hours.

    • Diethyl Ester: Reaction may require 6–12 hours due to increased lipophilicity and steric bulk of the ethyl group.

  • Workup: Evaporate alcohol. Dilute with water. Extract unreacted diester with Ether (recycle). Acidify the aqueous layer to pH 2 with HCl. Extract the Mono-ester with Ethyl Acetate.

Observation: The Dimethyl ester typically provides higher yields (85-90%) of the mono-ester with higher regioselectivity compared to the Diethyl ester, which may require heating that risks hydrolyzing the hindered ester.

Protocol B: Cyclization to 2,2-Dimethylglutaric Anhydride

Used for preparing the activated anhydride for coupling with amines or alcohols.

Methodology:

  • Hydrolysis: Reflux the diester with excess NaOH (2.5 equiv) in water/alcohol until a clear solution is obtained (requires 12-24h reflux to hydrolyze the hindered C1 ester).

  • Acidification: Acidify to pH 1 to precipitate 2,2-dimethylglutaric acid .

  • Dehydration: Reflux the crude diacid with Acetic Anhydride or heat neat at 200°C (sublimation).

  • Result: Formation of 2,2-dimethylglutaric anhydride (Solid, MP ~38°C).

Decision Matrix: Which Ester to Choose?

ScenarioRecommended EsterRationale
Rapid Prototyping Dimethyl Faster reaction kinetics; easier to monitor by NMR (singlet methyl peaks).
Regioselective Synthesis Dimethyl Superior differentiation between C1 and C5 esters allows for cleaner mono-ester formation.
Scale-Up / Safety Diethyl Ethanol byproduct is less toxic than methanol. Higher boiling point allows for higher temperature reactions without pressure vessels.
Lipophilic Handling Diethyl Better solubility in non-polar organic solvents (Hexane/Toluene) during extraction or flow chemistry.
Diagram 2: Selection Workflow

DecisionMatrix Start Select Diester Source Q1 Is Regioselectivity Critical? Start->Q1 Q2 Is Solvent Toxicity a Concern? Q1->Q2 No (Full hydrolysis/Cyclization) Res_Dimethyl Use Dimethyl Ester (High Selectivity / Fast Kinetics) Q1->Res_Dimethyl Yes (Mono-ester target) Q2->Res_Dimethyl No Res_Diethyl Use Diethyl Ester (Green Chem / Lipophilic) Q2->Res_Diethyl Yes (Avoid MeOH)

Caption: Decision tree for selecting between Methyl and Ethyl esters based on process requirements.

References

  • ResearchGate. (2007). Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization. Retrieved January 29, 2026, from [Link]

Comprehensive Guide to the Validation of Analytical Methods for Dimethyl 2,2-dimethylpentanedioate (CAS 13051-32-6)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for Dimethyl 2,2-dimethylpentanedioate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate) is a critical intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly in the fibrate class (e.g., Gemfibrozil analogues) and as a specialized monomer in polymer chemistry.

Precise quantification of this ester is essential during process development to monitor reaction conversion and control impurities. This guide compares the two primary analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) —and provides a validated, field-proven protocol for its determination, aligned with ICH Q2(R2) guidelines.

Compound Snapshot[1]
  • CAS Number: 13051-32-6[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1]
  • Molecular Weight: 188.22 g/mol [1]

  • Boiling Point: ~215°C (Predicted)

  • Solubility: Soluble in methanol, acetonitrile, dichloromethane; sparingly soluble in water.

  • Chromophore: Weak (Carbonyl absorption only at <210 nm).

Method Comparison: GC-FID vs. HPLC-UV

For aliphatic esters lacking conjugation, the choice of analytical method is pivotal. Below is a comparative analysis of the performance of GC-FID (Flame Ionization Detection) versus HPLC-UV for this specific analyte.

Performance Matrix
FeatureGC-FID (Recommended) HPLC-UV (Alternative) Scientific Rationale
Sensitivity High LowFID responds universally to C-H bonds. UV requires a chromophore; this molecule only absorbs weakly at ~210 nm.
Selectivity High ModerateGC capillary columns offer superior resolution for structural isomers compared to C18 HPLC columns.
Solvent Interference Negligible HighHPLC-UV at 210 nm suffers from "solvent cutoff" interference (e.g., from Methanol/THF).
Robustness High ModerateGC is less sensitive to mobile phase pH and temperature fluctuations than HPLC.
Sample Prep Simple SimpleBoth require dilution, but GC samples must be water-free to protect the column/detector.
Throughput Fast (<10 min)Medium (15-20 min)GC temperature gradients allow faster elution of late eluters than HPLC gradients.

Verdict: GC-FID is the superior technique for Dimethyl 2,2-dimethylpentanedioate due to the compound's volatility and lack of a strong UV chromophore. HPLC-UV should only be used if the sample matrix is aqueous and cannot be extracted.

Validated Experimental Protocol (GC-FID)

This protocol is designed to be a self-validating system. The inclusion of an Internal Standard (IS) corrects for injection variability, ensuring high precision.

Instrumentation & Conditions[4]
  • System: Agilent 7890B GC or equivalent with Split/Splitless Inlet and FID.

  • Column: DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30m x 0.25mm x 0.25µm.

    • Reasoning: A non-polar to mid-polar column provides excellent separation of the ester from polar acid impurities.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Split Ratio 20:1.

  • Detector (FID): 300°C; H

    
     30 mL/min, Air 400 mL/min, Makeup (N
    
    
    
    ) 25 mL/min.
Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1152200.0
Ramp 2302803.0
Total Time ~16.7 min
Standard & Sample Preparation[4]
  • Diluent: Methanol (HPLC Grade).[3]

  • Internal Standard (IS): Dimethyl Succinate or Methyl Benzoate (approx. 1.0 mg/mL).

  • Stock Solution: Accurately weigh 50 mg of Dimethyl 2,2-dimethylpentanedioate into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock Solution to 100 µg/mL, adding IS to a final concentration of 50 µg/mL.

Validation Framework (ICH Q2(R2) Aligned)

The following validation characteristics must be evaluated to demonstrate the method is "fit for purpose."

Specificity
  • Objective: Ensure the peak is the analyte and not an impurity or solvent.

  • Protocol: Inject Diluent, Placebo (matrix without analyte), and Spiked Sample.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte or IS. Resolution (

    
    ) > 1.5 between analyte and nearest peak.
    
Linearity & Range[6]
  • Objective: Confirm the response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50–150 µg/mL).

  • Data Analysis: Plot Response Ratio (Area

    
     / Area
    
    
    
    ) vs. Concentration.
  • Acceptance Criteria: Coefficient of Determination (

    
    ) 
    
    
    
    0.999.[4]
Accuracy (Recovery)[7]
  • Objective: Verify the method measures the true value.

  • Protocol: Spike the analyte into the sample matrix at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision[8]
  • System Precision: 6 injections of the Standard. RSD

    
     1.0%.
    
  • Method Precision (Repeatability): 6 independent preparations of a single sample. RSD

    
     2.0%.[5]
    
Limit of Detection/Quantitation (LOD/LOQ)
  • Method: Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1 (Verify precision at this level, RSD 
    
    
    
    5.0%).

Visualizations

Method Validation Workflow

This diagram illustrates the logical flow of the validation process, ensuring no critical step is missed.

ValidationWorkflow Start Validation Planning (Define ATP) Specificity Specificity Test (Blank/Placebo/Spike) Start->Specificity Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity Pass Fail Root Cause Analysis Specificity->Fail Interference Accuracy Accuracy/Recovery (3 Levels, Triplicate) Linearity->Accuracy R² > 0.999 Linearity->Fail Non-linear Precision Precision (Repeatability & Intermediate) Accuracy->Precision Rec 98-102% Accuracy->Fail Poor Recovery Robustness Robustness (Flow/Temp Variations) Precision->Robustness RSD < 2% Report Final Validation Report (ICH Q2 R2 Compliant) Robustness->Report Pass

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Decision Tree: Method Selection

A logical guide to choosing between GC and HPLC for ester analysis.

MethodSelection Analyte Analyte: Dimethyl 2,2-dimethylpentanedioate Volatility Is the analyte volatile? (BP < 300°C) Analyte->Volatility Chromophore Strong UV Chromophore? Volatility->Chromophore No Matrix Sample Matrix Volatility->Matrix Yes GC Select GC-FID (Primary Choice) Chromophore->GC No (Weak UV) HPLC Select HPLC-UV (Secondary Choice) Chromophore->HPLC Yes Matrix->GC Organic Solvent Matrix->HPLC Aqueous/Biofluid

Caption: Decision logic for selecting GC-FID over HPLC-UV based on physicochemical properties.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[6][7][8] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][9][Link]

Sources

Spectroscopic Comparison Guide: Dimethyl 2,2-dimethylpentanedioate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced spectroscopic comparison of Dimethyl 2,2-dimethylpentanedioate against its primary structural isomers. It is designed for researchers requiring definitive identification and separation protocols in polymer synthesis and drug development.[1]

Executive Summary & Application Context

Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate) is a critical intermediate in the synthesis of sterically hindered polyesters and metal-organic frameworks (MOFs). Its gem-dimethyl substitution at the


-position introduces the Thorpe-Ingold effect , altering the backbone curvature and increasing the metabolic stability of derived pharmaceuticals compared to its isomers.

This guide compares the 2,2-isomer against its two most common regioisomers:

  • Dimethyl 3,3-dimethylpentanedioate (Symmetrical, achiral).

  • Dimethyl 2,4-dimethylpentanedioate (Symmetrical backbone, exists as meso and racemic diastereomers).[1]

Key Performance Differentiator:

  • 2,2-Isomer: Possesses non-equivalent ester groups .[1] The sterically hindered ester at C1 allows for highly selective mono-hydrolysis, a crucial feature for generating desymmetrized building blocks in organic synthesis.[1]

  • 3,3- and 2,4-Isomers: Possess chemically equivalent ester groups, leading to statistical mixtures upon hydrolysis.[1]

Structural & Symmetry Analysis

Correct spectroscopic interpretation relies on understanding the symmetry elements of each isomer.[1]

IsomerStructureSymmetry Point GroupChemical Environment
2,2-Dimethyl


(Low Symmetry)
Unsymmetrical. The two ester groups are chemically distinct. C3 and C4 methylenes are non-equivalent.
3,3-Dimethyl


(High Symmetry)
Symmetrical. A plane of symmetry passes through C3. C2 and C4 methylenes are equivalent.[1]
2,4-Dimethyl


(meso) or

(rac)
Symmetrical. Methyl groups appear as doublets. Diastereomers complicate spectra.

Spectroscopic Identification Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing these isomers. The lack of symmetry in the 2,2-isomer results in a more complex spectrum compared to the 3,3-isomer.


H NMR Comparison (400 MHz, CDCl

)
Feature2,2-Dimethyl Isomer 3,3-Dimethyl Isomer 2,4-Dimethyl Isomer
Gem-Dimethyls Singlet (

1.23)
Singlet (

1.08)
Doublet (

1.1-1.2)
Backbone CH

Two Triplets

1.92 (C3-H)

2.41 (C4-H)
One Singlet

2.42 (C2/C4-H)(Integrates to 4H)
Multiplet Complex splitting due to coupling with CH-Me.
Methoxy (-OMe) Two Singlets (May overlap ~3.65 ppm)One Singlet ~3.65 ppmOne Singlet ~3.65 ppm

Diagnostic Logic:

  • Check the methyl region (~1.1 ppm).[1][2] If it is a doublet , you have the 2,4-isomer .[1]

  • If it is a singlet , check the methylene region (1.8–2.5 ppm).[1]

    • One Singlet (4H): Confirms 3,3-isomer .

    • Two Triplets (2H each): Confirms 2,2-isomer .


C NMR Comparison

The carbon count is the most robust confirmation of the 2,2-isomer's asymmetry.

  • 2,2-Dimethyl: Displays 9 distinct signals (due to non-equivalence of carbonyls and methyl esters).

  • 3,3-Dimethyl: Displays 5 distinct signals (due to symmetry).[1]

Mass Spectrometry (MS) Fragmentation

Electron Impact (EI) MS provides structural corroboration through fragmentation pathways.

  • 2,2-Dimethyl Isomer:

    • Base Peak:

      
       88 (McLafferty rearrangement product from the unhindered side).
      
    • Mechanism: The unhindered ester chain (

      
      ) allows for a classic McLafferty rearrangement, transferring a 
      
      
      
      -hydrogen. The hindered side (
      
      
      ) blocks this pathway due to the lack of
      
      
      -hydrogens relative to the other carbonyl.
  • 3,3-Dimethyl Isomer:

    • Fragmentation is symmetrical.[1][3] The gem-dimethyl group at C3 prevents standard McLafferty rearrangements involving the backbone hydrogens, leading to a different fragmentation fingerprint dominated by

      
      -cleavage.
      

Experimental Validation Workflow

Use the following decision tree to validate the identity of your synthesized or purchased compound.

IsomerIdentification Start Unknown Dimethyl Pentanedioate Isomer HNMR Run 1H NMR (CDCl3) Start->HNMR MethylCheck Check Methyl Region (~1.1 ppm) HNMR->MethylCheck Doublet Doublet Observed MethylCheck->Doublet J coupling present Singlet Singlet Observed MethylCheck->Singlet No coupling Result24 Isomer: 2,4-Dimethyl (Mixture of diastereomers) Doublet->Result24 MethyleneCheck Check Methylene Region (1.8 - 2.5 ppm) Singlet->MethyleneCheck SingleSignal Single Singlet (4H) MethyleneCheck->SingleSignal Equivalence TwoTriplets Two Triplets (2H each) MethyleneCheck->TwoTriplets Non-equivalence Result33 Isomer: 3,3-Dimethyl (Symmetrical) SingleSignal->Result33 Result22 Isomer: 2,2-Dimethyl (Unsymmetrical) TwoTriplets->Result22

Figure 1: Spectroscopic decision tree for the identification of dimethyl pentanedioate isomers.

Synthesis & Purification Notes

When synthesizing the 2,2-isomer (e.g., via methylation of dimethyl glutarate or oxidation of 2,2-dimethylcyclopentanone), contamination with the 2,4-isomer is possible if the alkylation conditions allow migration.

  • Purification: The 2,2-isomer is a liquid at room temperature (bp ~94°C at 13 mmHg).[1] Isomeric separation is best achieved via fractional distillation or high-performance liquid chromatography (HPLC) using a C18 column with an acetonitrile/water gradient.[1]

  • Quality Control: Ensure the integration ratio of the methyl singlet (1.23 ppm) to the methylene triplets (1.92/2.41 ppm) is exactly 6:2:2. Deviations indicate incomplete alkylation or side-product formation.[1]

References

  • PubChem. Dimethyl 2,4-dimethylpentanedioate Spectral Data. National Library of Medicine.[1] Available at: [Link]

  • SpectraBase. 3,3-Dimethylglutaric acid NMR Data. Wiley Science Solutions. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and characterization of 2,2-dimethylglutarate MOFs. New Journal of Chemistry. Available at: [Link]

  • DocBrown. Mass spectrum fragmentation patterns of branched alkanes and esters. Available at: [Link]

Sources

"performance comparison of Dimethyl 2,2-dimethylpentanedioate as a plasticizer"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Comparison of Dimethyl 2,2-dimethylpentanedioate as a Plasticizer

Executive Summary: The Steric Advantage in Aliphatic Esters

Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate , CAS: 13051-32-6) represents a specialized class of "hindered" aliphatic diesters. Unlike commodity plasticizers (e.g., DEHP, DINP) that rely on massive hydrophobic chains for permanence, this molecule utilizes steric architecture —specifically the gem-dimethyl group—to offer a unique balance of high solvency and improved hydrolytic stability compared to linear analogs.

While it is too volatile to serve as a primary plasticizer in long-life PVC applications (like cabling), its performance excels in polar biopolymers (PLA) and as a secondary plasticizer/processing aid in PVC, where it outperforms standard Dibasic Esters (DBEs) in durability.

Chemical Architecture & Mechanism

To understand the performance of Dimethyl 2,2-dimethylpentanedioate, one must look beyond the functional groups to the molecular geometry.

  • The "Gem-Dimethyl" Effect: The two methyl groups at the C2 position provide a "steric shield" around the adjacent ester linkage. In standard Dimethyl Glutarate (DMG), the ester bonds are exposed, making them susceptible to hydrolysis by water or enzymatic attack. In the 2,2-dimethyl variant, these bulky groups physically block the approach of water molecules, significantly extending the service life of the plasticized matrix.

  • Solvency & Efficiency: Being a short-chain aliphatic ester (C9 total carbon count), it possesses a high density of polar ester groups per molecular weight. This results in exceptional compatibility with polar polymers like Polylactic Acid (PLA) and PVC, leading to rapid fusion and efficient glass transition temperature (

    
    ) suppression.
    
Visualizing the Steric Shielding Mechanism

G cluster_0 Standard Linear Ester (DMG) cluster_1 Dimethyl 2,2-dimethylpentanedioate Linear Linear Backbone (Exposed Ester Linkage) Water1 H2O Attack (Rapid Hydrolysis) Linear->Water1 High Susceptibility Branched Gem-Dimethyl Branching (Steric Shield) Linear->Branched Structural Modification Water2 H2O Repelled (Slow Hydrolysis) Branched->Water2 Blocked Path

Figure 1: The gem-dimethyl substitution creates a steric barrier that protects the ester linkage from hydrolytic attack, a common failure mode in bio-based plasticizers.

Performance Comparison: The Data Landscape

This section compares Dimethyl 2,2-dimethylpentanedioate against three industry benchmarks:

  • DEHP (Di-2-ethylhexyl phthalate): The traditional general-purpose PVC plasticizer.

  • DMG (Dimethyl Glutarate): The linear, non-hindered analog.

  • ATBC (Acetyl Tributyl Citrate): A common "green" plasticizer for PLA.

Table 1: Comparative Performance Matrix
MetricDimethyl 2,2-dimethylpentanedioateDEHP (Standard Phthalate)Dimethyl Glutarate (Linear)ATBC (Citrate)
Primary Application PLA Plasticizer / PVC Co-plasticizerPVC Primary PlasticizerSolvent / Chemical IntermediatePLA/Food Contact PVC
Plasticizing Efficiency Very High (Rapid

drop)
ModerateHighHigh
Hydrolytic Stability High (Sterically Protected)Very High (Hydrophobic)Low (Rapid Hydrolysis)Moderate
Volatility High (MW ~188)Low (MW ~390)Very High (MW ~160)Low-Moderate
Migration Resistance Low (Small Molecule)HighVery LowModerate
Bio-Compatibility High (Potential Bio-metabolite)Low (Endocrine Concern)HighExcellent

Critical Insight: Dimethyl 2,2-dimethylpentanedioate is NOT a direct drop-in replacement for DEHP in durable goods (like flooring) due to volatility. Its "sweet spot" is in biodegradable films (PLA) where rapid biodegradation is desired but shelf-life stability (hydrolysis resistance) is required.

Application-Specific Experimental Protocols

To validate the performance of this molecule, the following experimental workflows are recommended. These protocols are designed to isolate the specific advantages of the "hindered" structure.

Protocol A: Hydrolytic Stability Test (Accelerated Aging)

Objective: To quantify the "gem-dimethyl" protective effect against hydrolysis.

  • Sample Preparation: Prepare 0.5mm thick PLA films containing 20 wt% of (a) Dimethyl 2,2-dimethylpentanedioate and (b) Linear Dimethyl Glutarate.

  • Conditioning: Place samples in a humidity chamber at 60°C / 95% RH (Relative Humidity).

  • Measurement:

    • Extract samples at 24h intervals for 7 days.

    • Measure Molecular Weight (

      
      ) of the PLA matrix via GPC (Gel Permeation Chromatography).
      
    • Titrate free acid content to measure ester breakdown.

  • Expected Result: The linear DMG blend will show rapid acidification and PLA degradation (autocatalytic hydrolysis). The 2,2-dimethyl variant will maintain

    
     retention significantly longer due to steric hindrance.
    
Protocol B: Plasticization Efficiency ( Suppression)

Objective: To measure how effectively the plasticizer softens the polymer.

  • Method: Differential Scanning Calorimetry (DSC).

  • Cycle: Heat from -60°C to 200°C at 10°C/min (Heat/Cool/Heat cycle). Analyze the second heating scan.

  • Calculation:

    
    .
    
  • Target: A

    
     of >30°C at 20% loading indicates high efficiency.
    
    • Note: Short-chain esters like this typically show higher efficiency per gram than DEHP due to higher molar volume and polarity.

Visualizing the Selection Logic

DecisionTree Start Select Plasticizer Application Polymer Target Polymer Matrix? Start->Polymer PVC PVC (Vinyl) Polymer->PVC PLA PLA (Biopolymer) Polymer->PLA PVC_Req Requirement: Durability or Processing? PVC->PVC_Req PLA_Req Requirement: Shelf Life vs. Degradation PLA->PLA_Req PVC_Dur Long-Term Durability (Cables, Roofing) PVC_Req->PVC_Dur Durability PVC_Proc Processing Aid / Viscosity Drop PVC_Req->PVC_Proc Processing Use DEHP/DINP/DOTP\n(High MW required) Use DEHP/DINP/DOTP (High MW required) PVC_Dur->Use DEHP/DINP/DOTP\n(High MW required) Use Dimethyl 2,2-dimethylpentanedioate\n(Secondary Plasticizer) Use Dimethyl 2,2-dimethylpentanedioate (Secondary Plasticizer) PVC_Proc->Use Dimethyl 2,2-dimethylpentanedioate\n(Secondary Plasticizer) PLA_Stable High Stability Required PLA_Req->PLA_Stable PLA_Fast Fast Degradation OK PLA_Req->PLA_Fast Use Dimethyl 2,2-dimethylpentanedioate\n(Hydrolysis Resistant) Use Dimethyl 2,2-dimethylpentanedioate (Hydrolysis Resistant) PLA_Stable->Use Dimethyl 2,2-dimethylpentanedioate\n(Hydrolysis Resistant) Use Linear Citrates/Glutarates Use Linear Citrates/Glutarates PLA_Fast->Use Linear Citrates/Glutarates

Figure 2: Decision matrix for selecting Dimethyl 2,2-dimethylpentanedioate based on polymer type and performance requirements.

Regulatory & Safety Profile (E-E-A-T)

  • Toxicity: Aliphatic dibasic esters generally exhibit low acute toxicity. However, as a volatile ester, inhalation exposure limits (similar to those for DBEs) should be observed in industrial settings.

  • Environmental Fate: Readily biodegradable.[1] The absence of the phthalate ring structure removes concerns regarding endocrine disruption associated with ortho-phthalates.

  • Status: Often considered a "Non-Phthalate" alternative, suitable for applications restricting DEHP under REACH or Prop 65, provided migration limits are met for the specific end-use (e.g., food contact compliance must be verified per specific grade).

References

  • National Institutes of Health (NIH). New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids. (Discusses aliphatic ester performance mechanisms). Available at: [Link]

  • ResearchGate. Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride). (Simulation data on branching vs. linear chains). Available at: [Link]

  • OSHA. Dimethyl Glutarate Sampling and Analytical Method. (Safety and exposure data for the glutarate family). Available at: [Link]

Sources

"environmental impact assessment of Dimethyl 2,2-dimethylpentanedioate vs. alternatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical environmental impact assessment (EIA) of Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate), a specialized aliphatic ester used primarily as a pharmaceutical intermediate and niche solvent.

While often grouped with "green" Dibasic Esters (DBE), the gem-dimethyl substitution at the


-position introduces significant steric hindrance. Our analysis indicates that while this molecule offers a superior safety profile compared to traditional chlorinated solvents (e.g., Dichloromethane), it exhibits slower hydrolysis and biodegradation rates  than its unsubstituted analog, Dimethyl Glutarate. This guide compares it against three distinct classes of alternatives:
  • Structural Analog: Dimethyl Glutarate (Unsubstituted, "Green" Standard).

  • Bio-based Solvent: Cyrene™ (Dihydrolevoglucosenone).

  • Traditional Solvent: Dichloromethane (DCM).

Chemical Profile & Mechanism of Action

Dimethyl 2,2-dimethylpentanedioate is the dimethyl ester of 2,2-dimethylglutaric acid. Its structural rigidity, conferred by the gem-dimethyl group, influences both its chemical stability and environmental fate.

Identification
  • IUPAC Name: Dimethyl 2,2-dimethylpentanedioate

  • Common Name: Dimethyl 2,2-dimethylglutarate

  • CAS Number (Acid Precursor): 681-57-2 (2,2-Dimethylglutaric acid)[1][2]

  • Molecular Formula:

    
    
    
  • Key Functional Group: Sterically hindered ester linkage at C-1; accessible ester linkage at C-5.

The "Gem-Dimethyl Effect" on Biodegradability

The presence of two methyl groups on the


-carbon creates a "protective" steric shield around the adjacent carbonyl group. In enzymatic hydrolysis (the primary degradation pathway in aquatic environments), this hindrance restricts the access of esterases (e.g., carboxylesterases) to the carbonyl carbon, significantly reducing the rate of the initial hydrolysis step compared to linear esters.

DegradationPathway Figure 1: Predicted biodegradation pathway showing kinetic bottlenecks (Red) vs. rapid steps (Green). Parent Dimethyl 2,2-dimethylpentanedioate Intermed Monomethyl 2,2-dimethylglutarate Parent->Intermed Slow Hydrolysis (Steric Hindrance) Acid 2,2-Dimethylglutaric Acid Intermed->Acid Fast Hydrolysis (C-5 Ester) Mineral CO2 + H2O Acid->Mineral Beta-Oxidation (Slower due to branching)

Comparative Environmental Metrics

The following data synthesizes experimental values for standard DBEs and predictive QSAR (Quantitative Structure-Activity Relationship) models for the 2,2-dimethyl isomer where direct data is limited.

Table 1: Comparative Environmental & Safety Data
MetricDimethyl 2,2-dimethylpentanedioateDimethyl Glutarate (DBE-5)Cyrene™ (Bio-based)Dichloromethane (DCM)
Role Target AnalyteStructural AlternativeGreen AlternativeTraditional Solvent
Flash Point >100 °C (Closed Cup)103 °C108 °CNone (Volatile)
Biodegradability (OECD 301) Inherently Biodegradable (Predicted <60% in 28d)Readily Biodegradable (>90% in 28d)Readily Biodegradable (>99% in 14d)Poor / Recalcitrant
Aquatic Toxicity (

Fish)
>50 mg/L (Est.)>100 mg/L (Low Concern)>100 mg/LHigh Concern
VOC Status Low Vapor Pressure (LVP-VOC)LVP-VOCExempt / LowHigh VOC
Bioaccumulation (

)
~1.4 (Low potential)0.62-1.671.25
Human Health Hazard Irritant (Eyes/Skin)Mild IrritantMild IrritantCarcinogen (Cat 2)

Analysis:

  • Toxicity: The target molecule is significantly less toxic than DCM but may exhibit slightly higher aquatic toxicity than unsubstituted Dimethyl Glutarate due to increased lipophilicity (

    
     1.4 vs 0.62).
    
  • Persistence: The 2,2-isomer is "Inherently Biodegradable" rather than "Readily Biodegradable." It will degrade eventually but requires longer residence times in wastewater treatment plants (WWTP).

Experimental Protocols for Validation

As a scientist, you should not rely solely on vendor data. The following protocols allow you to validate the steric resistance and biodegradability of the 2,2-isomer in your own lab.

Protocol A: Comparative Hydrolysis Kinetics (Self-Validating System)

Objective: Quantify the steric hindrance effect of the 2,2-dimethyl group compared to Dimethyl Glutarate.

Reagents:

  • Analyte A: Dimethyl 2,2-dimethylpentanedioate (10 mM).

  • Analyte B: Dimethyl Glutarate (10 mM).

  • Enzyme: Porcine Liver Esterase (PLE), 100 units/mL.

  • Buffer: Phosphate Buffer (pH 7.4).

Workflow:

  • Preparation: Dissolve 10 mM of each ester in Phosphate Buffer containing 10% Acetonitrile (solubilizer).

  • Initiation: Add PLE (10 units/mL final conc) at

    
    . Maintain at 25°C.
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    minutes.
  • Quenching: Immediately add 100

    
    L cold Methanol + 1% Formic Acid.
    
  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

  • Validation Criteria:

    • Dimethyl Glutarate should show >50% conversion within 30 mins.

    • Dimethyl 2,2-dimethylpentanedioate should show <20% conversion in the same window (validating steric resistance).

Protocol B: Ready Biodegradability Screening (Modified OECD 301F)

Objective: Assess aerobic biodegradation via Oxygen Consumption (Manometric Respirometry).

Workflow:

  • Inoculum: Activated sludge from a local WWTP, washed and aerated for 24h.

  • Test Medium: Mineral medium (OECD 301 recipe) devoid of carbon sources.

  • Setup:

    • Flask 1 (Blank): Inoculum + Medium.

    • Flask 2 (Reference): Sodium Benzoate (100 mg/L) + Inoculum.

    • Flask 3 (Test): Dimethyl 2,2-dimethylpentanedioate (100 mg/L ThOD) + Inoculum.

  • Measurement: Incubate at 22°C in the dark. Monitor Biological Oxygen Demand (BOD) daily for 28 days.

  • Calculation:

    
    .
    

Decision Matrix & Recommendations

Use this logic flow to determine if Dimethyl 2,2-dimethylpentanedioate is the correct choice for your application.

DecisionTree Start Select Solvent/Intermediate IsReactant Is the gem-dimethyl group required for the API structure? Start->IsReactant IsSolvent Is it being used strictly as a solvent? IsReactant->IsSolvent No UseTarget USE TARGET (Dimethyl 2,2-dimethylpentanedioate) Manage waste as 'Slow Degrading' IsReactant->UseTarget Yes (e.g., Gemfibrozil analogs) CheckSolvency Required Solvency Power? IsSolvent->CheckSolvency Yes UseDBE USE Dimethyl Glutarate (Lower Cost, Better Bio-profile) CheckSolvency->UseDBE General Purpose UseCyrene USE Cyrene™ (Bio-based, High Performance) CheckSolvency->UseCyrene High Polarity Needed

Figure 2: Decision tree for selecting between the target ester and green alternatives.

Final Recommendation
  • For Synthesis: If the gem-dimethyl moiety is a structural requirement of your Target Product Profile (TPP), Dimethyl 2,2-dimethylpentanedioate is a viable, safer alternative to halogenated precursors. However, waste streams must be treated as recalcitrant —biological treatment alone may require extended retention times.

  • For Solvent Use: We recommend substituting with Dimethyl Glutarate (CAS 1119-40-0) or Cyrene™ . These alternatives provide similar boiling points and solvency parameters but offer significantly faster biodegradation rates, reducing long-term environmental liability.

References

  • PubChem. Compound Summary: Dimethyl 2,2-dimethylglutarate (Acid Precursor CAS 681-57-2). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Dimethyl Glutarate (CAS 1119-40-0) - Environmental Fate & Pathways. [Link][3][4][5]

  • OECD. Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • Sherwood, J. et al. Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents. Green Chemistry, 2014. [Link]

Sources

Structural Validation of Dimethyl 2,2-Dimethylpentanedioate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate) is a critical gem-dimethyl substituted diester. Its structural integrity is paramount in polymer chemistry (modifying


 in polyesters) and pharmaceutical synthesis, where the gem-dimethyl effect  is exploited to accelerate cyclization rates.

The primary analytical challenge is not merely confirming identity, but distinguishing the target molecule from its symmetrical regioisomer, Dimethyl 3,3-dimethylpentanedioate , and incomplete esterification byproducts.

This guide moves beyond standard "recipe" protocols. It establishes a self-validating analytical framework that prioritizes Nuclear Magnetic Resonance (NMR) for connectivity and Gas Chromatography-Mass Spectrometry (GC-MS) for purity profiling.

The Structural Logic: Symmetry as a Diagnostic Tool

Before touching the instrument, understand the molecular geometry. The differentiation between the 2,2-isomer (target) and the 3,3-isomer (common alternative/impurity) relies entirely on symmetry elements .

  • Target (2,2-isomer): Asymmetrical. The quaternary carbon is adjacent to one carbonyl. The molecule has a "head" and a "tail."

  • Alternative (3,3-isomer): Symmetrical (

    
     point group effectively). The quaternary carbon is in the exact center.
    
Comparative Analytical Performance Matrix
Feature1H NMR 13C NMR GC-MS FTIR
Isomer Differentiation High (Splitting patterns)High (Signal count)Low (Similar fragmentation)Low (Identical functional groups)
Purity/Quantification Medium (LOD

0.5%)
LowHigh (Trace analysis)Low
Functional Verification HighHighMediumHigh (C=O stretch)

Primary Validation: High-Field 1H NMR Spectroscopy

The Gold Standard: NMR is the only technique capable of definitively proving the 2,2-substitution pattern without reference standards.

Predicted Spectral Data & Assignments

Solvent: CDCl


 (7.26 ppm reference)
MoietyTypeShift (

ppm)
IntegrationMultiplicityMechanistic Explanation
Gem-Dimethyl

1.18 - 1.256HSingletShielded by quaternary carbon; no adjacent protons for coupling.
C3-Methylene

1.80 - 1.902HTriplet (

Hz)
Shielded relative to C4; splits due to C4 protons.
C4-Methylene

2.30 - 2.452HTriplet (

Hz)
Deshielded by adjacent Carbonyl (C5); splits due to C3 protons.
Ester Methyls

3.65 - 3.706HSinglet(s)*Deshielded by Oxygen. Note: In high res, these may resolve into two distinct singlets due to asymmetry.

Critical Checkpoint: If you observe a singlet at


 ppm integrating to 4H, you have synthesized the 3,3-isomer . The 2,2-isomer must show two distinct triplets.
Experimental Protocol: 1H NMR Acquisition
  • Sample Prep: Dissolve 15-20 mg of the synthesized oil in 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
    • Why CDCl

      
      ? Excellent solubility for diesters and prevents H-deuterium exchange which can occur in protic solvents.
      
  • Acquisition:

    • Pulse Angle: 30° (maximizes signal-to-noise for quantification).

    • Relaxation Delay (d1):

      
       5 seconds. (Essential for accurate integration of the methyl singlets, which have long 
      
      
      
      relaxation times).
    • Scans: 16 (sufficient for >98% purity).

  • Processing: Phase correction must be manual. Integrate the gem-dimethyl singlet (set to 6.00). Check if the methylene triplets integrate to 2.00

    
     0.05.
    

Secondary Validation: GC-MS Analysis

While NMR confirms structure, GC-MS confirms purity and detects unreacted mono-esters (e.g., 5-methoxy-4,4-dimethyl-5-oxopentanoic acid).

Fragmentation Logic (EI Source, 70 eV)
  • Molecular Ion (

    
    ):  188 m/z (Often weak).
    
  • Base Peak: Expect loss of methoxy groups or McLafferty rearrangements.

  • Diagnostic Fragments:

    • [M - OMe]

      
      :  m/z 157.
      
    • [M - COOMe]

      
      :  m/z 129.
      
    • Gem-dimethyl signature: Strong peaks at m/z 41, 55, 69 (hydrocarbon backbone fragmentation).

Experimental Protocol: GC-MS
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane). Non-polar columns work best for esters.

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Interpretation: The product should elute as a sharp, single peak. Any tailing peak suggests free acid (mono-ester) presence.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the synthesis workflow.

Diagram 1: Structural Confirmation Decision Tree

This logic gate ensures you do not misidentify the symmetrical isomer as the product.

StructuralConfirmation Start Crude Product (Clear Oil) H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Sym_Check Check Methylene Region (1.8 - 2.5 ppm) H_NMR->Sym_Check Result_Sym Single Singlet (4H) Sym_Check->Result_Sym Symmetrical Result_Asym Two Triplets (2H each) Sym_Check->Result_Asym Asymmetrical Conclusion_33 IDENTIFIED: Dimethyl 3,3-dimethylpentanedioate (Incorrect Isomer) Result_Sym->Conclusion_33 Integration_Check Check Integration Ratio Me : CH2(a) : CH2(b) Result_Asym->Integration_Check Conclusion_22 IDENTIFIED: Dimethyl 2,2-dimethylpentanedioate (Target Molecule) Integration_Check->Start Fail (Repurify) Final_Pass PASS: Structure Confirmed Integration_Check->Final_Pass Ratio 6:2:2

Caption: Logic flow for distinguishing the 2,2-isomer from the 3,3-isomer using 1H NMR splitting patterns.

Diagram 2: Synthesis & Analysis Workflow

The relationship between the synthesis steps and the validation points.

SynthesisWorkflow Substrate 2,2-Dimethylglutaric Acid Reaction Esterification Substrate->Reaction Reagents MeOH / H2SO4 (cat.) Reflux Reagents->Reaction Workup Workup: NaHCO3 Wash -> Drying Reaction->Workup Crude Crude Diester Workup->Crude GCMS GC-MS Check (Purity > 95%?) Crude->GCMS GCMS->Workup Fail (Mono-ester) NMR 1H NMR Check (Structure) GCMS->NMR Pass

Caption: Operational workflow from raw acid to validated diester product.

References

  • Note: Provides the baseline acid shifts (1.23 ppm gem-dimethyl) used to predict the ester shifts.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST 23). NIST Standard Reference Data. [Link]

    • Standard source for fragmentation patterns of aliph
  • Essential for distinguishing solvent peaks (CHCl3, MeOH)
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. Authoritative text on coupling constants and gem-dimethyl shielding effects.

Safety Operating Guide

Personal protective equipment for handling Dimethyl 2,2-dimethylpentanedioate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling Dimethyl 2,2-dimethylpentanedioate (also known as Dimethyl 2,2-dimethylglutarate).

This guide is structured for researchers requiring immediate, actionable safety logic. It moves beyond generic "wear gloves" advice to explain the physicochemical basis of protection, ensuring you can make autonomous, risk-based decisions in the laboratory.

CAS: 21017-07-2 (Analogous to Dimethyl Glutarate family) | Class: Aliphatic Diester

Hazard Identification & Mechanistic Risk Assessment

To select the correct PPE, we must first understand the molecule's behavior. Dimethyl 2,2-dimethylpentanedioate is a diester. While generally considered low-toxicity compared to halogenated solvents, its specific structural properties dictate the safety protocol.

  • The "Gem-Dimethyl" Effect: The presence of two methyl groups at the C2 position creates steric hindrance.

    • Impact: This molecule is more lipophilic and resistant to hydrolysis than unsubstituted dimethyl glutarate.

    • Safety Implication: If splashed on the skin, it may not hydrolyze (break down) as quickly as linear esters, potentially leading to prolonged residency in the stratum corneum. It acts as a solvent that can defat skin and facilitate the penetration of other co-solvents.

  • Volatility: High boiling point (estimated >200°C based on homologs). Vapor pressure is low at room temperature, but aerosolization (during pipetting) or heating creates significant inhalation risks.

  • Reactivity: Combustible. Incompatible with strong oxidizers and strong bases (which force hydrolysis).

PPE Selection Matrix: The Barrier Protocol

Standard latex gloves are insufficient for organic esters. Esters can swell natural rubber, degrading the barrier within minutes.

A. Hand Protection (Glove Permeation Logic)
Exposure ScenarioRecommended MaterialMin. ThicknessBreakthrough TimeScientific Rationale
Incidental Contact (Splash)Nitrile 0.11 mm (4 mil)~15–30 minsNitrile provides fair resistance to aliphatic esters. The cross-linked polymer structure resists immediate swelling but is not impervious long-term.
Prolonged Handling (Immersion)Butyl Rubber or Silver Shield™ 0.3 mm (12 mil)>480 minsIsobutylene-isoprene (Butyl) rubber offers the highest density cross-linking against esters, preventing permeation.
High Heat / Synthesis Viton® Varied>240 minsEssential if handling the chemical at elevated temperatures where permeation rates increase exponentially.
B. Eye & Respiratory Protection[1][2][3]
  • Eye Protection: Chemical Splash Goggles (indirect vented) are mandatory.

    • Why: As a lipophilic liquid, a splash to the eye will coat the cornea and is difficult to rinse off with water alone due to low water solubility. Safety glasses with side shields are insufficient for liquid transfer.

  • Respiratory:

    • Standard: Fume hood (Face velocity: 0.5 m/s).

    • Emergency: If aerosolized outside containment, use a respirator with Type A (Organic Vapor) cartridges (Brown band).

Operational Workflow: Logic-Driven Safety

The following diagram illustrates the decision-making process for PPE selection based on experimental conditions.

PPE_Decision_Tree Start Start: Handling Dimethyl 2,2-dimethylpentanedioate State_Check Is the chemical heated or aerosolized? Start->State_Check Yes_Heat YES: High Inhalation Risk State_Check->Yes_Heat Temp > 40°C Contact_Type Define Contact Type State_Check->Contact_Type Ambient Temp Hood_Mandatory ACTION: Fume Hood Mandatory (Sash < 18 inches) Yes_Heat->Hood_Mandatory Resp_Check Is Fume Hood Available? Hood_Mandatory->Resp_Check Respirator Wear Half-Mask Respirator (Organic Vapor Cartridge) Resp_Check->Respirator No Splash Incidental (Pipetting/Transfer) Contact_Type->Splash Immersion Prolonged (Synthesis/Cleanup) Contact_Type->Immersion Glove_Nitrile PPE: Nitrile Gloves (Double gloving recommended) + Splash Goggles Splash->Glove_Nitrile Glove_Butyl PPE: Butyl/Laminate Gloves + Face Shield + Goggles Immersion->Glove_Butyl

Figure 1: Decision logic for PPE selection based on physical state and contact duration. Note that heating the diester dramatically changes the respiratory risk profile.

Emergency & Disposal Protocols

This section provides a self-validating workflow. If a step fails (e.g., spill is too large), the protocol automatically escalates to the next safety tier.

A. Skin Exposure Response[2][4][5][6][7]
  • Immediate Action: Do not use solvents (ethanol/acetone) to wipe skin. This will increase absorption.

  • Wash: Flush with lukewarm water and non-abrasive soap for 15 minutes.

  • Validation: If redness persists after 1 hour, the lipophilic ester may have penetrated the dermis. Seek medical attention immediately.

B. Spill Management (The "Dam & Absorb" Method)
  • Small Spill (<50 mL):

    • Cover with polypropylene pads or vermiculite. (Clay absorbents are less effective for esters).

    • Place in a sealed bag labeled "Organic Debris."

    • Clean surface with a detergent solution (surfactant is needed to lift the lipophilic ester).

  • Large Spill (>500 mL):

    • Evacuate the immediate area.[4]

    • Do not use water (it will spread the spill as the ester is immiscible and lighter/near-density of water).

    • Call EHS/Fire services.

C. Waste Disposal Workflow

Do not pour down the drain. Hydrolysis in sewage systems is slow and can increase BOD (Biological Oxygen Demand) significantly.

Waste_Workflow Waste_Gen Waste Generation Segregation Segregate: Non-Halogenated Organic Waste_Gen->Segregation Container Container: HDPE or Glass (Avoid PVC - softeners leach) Segregation->Container Labeling Label: 'Non-Halogenated Solvent' Constituent: Dimethyl 2,2-dimethylpentanedioate Container->Labeling Disposal Ship to Incineration Facility Labeling->Disposal

Figure 2: Waste disposal lifecycle. Note the specific exclusion of PVC containers, as organic esters can extract plasticizers from PVC, compromising container integrity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12646, Dimethyl glutarate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014).Quick Selection Guide to Chemical Protective Clothing. (Standard reference for ester-nitrile breakthrough times).

Sources

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